Anlotinib dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKQNIPIXQZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360460-82-7 | |
| Record name | Anlotinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catequentinib Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Anlotinib Dihydrochloride
Receptor Tyrosine Kinase (RTK) Inhibition Profile
Anlotinib (B1662124) dihydrochloride (B599025) is a novel, orally administered small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its mechanism of action is centered on the simultaneous blockade of several signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis, the process of forming new blood vessels. By inhibiting these key RTKs, anlotinib exerts a broad-spectrum anti-tumor effect.
A primary component of anlotinib's action is its potent inhibition of vascular endothelial growth factor receptors (VEGFRs). The VEGFR signaling pathway is a critical regulator of angiogenesis, and its blockade is a key strategy in cancer therapy. Anlotinib targets multiple receptors within this family, leading to a comprehensive suppression of tumor blood vessel formation.
Anlotinib effectively inhibits VEGFR-1 (also known as Flt-1). This receptor is involved in the recruitment and mobilization of endothelial progenitor cells from the bone marrow and plays a role in endothelial cell migration. By inhibiting VEGFR-1, anlotinib contributes to the disruption of the tumor's vascular network development.
The most critical target for anlotinib's anti-angiogenic effects is considered to be VEGFR-2, also known as Kinase Insert Domain-Containing Receptor (KDR). VEGFR-2 is the main mediator of the mitogenic, chemotactic, and survival signals that VEGF-A induces in endothelial cells. Anlotinib demonstrates highly potent inhibition of VEGFR-2, with studies reporting a half-maximal inhibitory concentration (IC50) as low as 0.2 nmol/L. This potent blockade of VEGFR-2 phosphorylation effectively shuts down the downstream signaling cascade, leading to a strong inhibition of angiogenesis.
Beyond its effects on the VEGFR family, anlotinib is also a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway. The FGFR family, consisting of four main receptors (FGFR1-4), plays a significant role in cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of this pathway is a known driver in numerous cancers.
Anlotinib has been shown to be a strong inhibitor of FGFR1. Aberrant FGFR1 signaling, often due to gene amplification or mutations, can promote tumor cell proliferation and angiogenesis, making it a key therapeutic target. Research has determined the IC50 of anlotinib against FGFR1 to be 1.5 nmol/L, confirming its potent activity against this receptor and underscoring its multi-targeted mechanism of action.
Inhibitory Activity of Anlotinib Dihydrochloride
The following table summarizes the half-maximal inhibitory concentrations (IC50) of anlotinib against key receptor tyrosine kinases, illustrating its high potency.
| Target Kinase | IC50 (nmol/L) |
| VEGFR-2 (KDR) | 0.2 |
| VEGFR-3 | 0.7 |
| FGFR1 | 1.5 |
FGFR3 Inhibition
Platelet-Derived Growth Factor Receptors (PDGFRs) Inhibition
Anlotinib is also an inhibitor of platelet-derived growth factor receptors (PDGFRs), which are key regulators of cell growth and division. frontiersin.orgnih.gov The compound targets both PDGFR-α and PDGFR-β. nih.gov
The inhibitory effect of anlotinib on Platelet-Derived Growth Factor Receptor-β (PDGFR-β) is well-documented. In vitro kinase inhibition assays have determined the IC50 value of anlotinib for PDGFR-β to be 115.0 nM. nih.govcymitquimica.comselleckchem.comcaymanchem.com Cellular studies have further demonstrated this activity; anlotinib was shown to inhibit the PDGF-BB-stimulated phosphorylation of PDGFR-β, as well as its downstream signaling proteins AKT and ERK, in U-87MG glioblastoma cells. nih.gov Preclinical research confirms that anlotinib inhibits cell migration induced by PDGF-BB and suppresses the activation of PDGFRβ, contributing to its anti-angiogenic effects. nih.gov
PDGFR-α Inhibition
c-Kit Receptor Inhibition
Anlotinib demonstrates potent inhibitory activity against the c-Kit receptor, also known as the stem cell factor receptor. nih.govnih.govdovepress.com In vitro kinase assays have established an IC50 value of 14.8 nM for anlotinib's inhibition of c-Kit. nih.govcymitquimica.comselleckchem.comcaymanchem.com This inhibitory action has been observed at the cellular level, where anlotinib was found to block the Stem Cell Factor (SCF-1)-stimulated phosphorylation of c-Kit and its downstream effectors AKT and ERK in Mo7e cells. nih.gov This high selectivity and potent inhibition of the c-Kit receptor are integral to anlotinib's dual function of controlling tumor capillary regeneration and interfering with the biological functions of tumor cells. nih.govdovepress.com
Table 2: Anlotinib Inhibitory Concentration on PDGFR and c-Kit
Target IC50 Value (nM) Reference PDGFR-β 115.0 [1, 2, 3, 10] c-Kit 14.8 [1, 2, 3, 10]
Table of Mentioned Compounds
RET Receptor Inhibition
Anlotinib is recognized as an inhibitor of the RET (rearranged during transfection) proto-oncogene. spandidos-publications.comfrontiersin.org The RET receptor is a tyrosine kinase that, when constitutively activated through mutation or fusion, becomes a potent oncogenic driver in various cancers, including certain types of thyroid and lung cancer. patsnap.comnih.gov Anlotinib's blockade of RET phosphorylation interferes with the signaling pathways that promote the growth and survival of cancer cells dependent on this receptor. nih.goversnet.org
c-MET Receptor Inhibition
The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is another key target of Anlotinib. wiley.comnih.gov Overexpression and activation of c-MET are implicated in tumor growth, invasion, and metastasis in a variety of malignancies, including osteosarcoma and colorectal cancer. nih.govjcancer.org Preclinical studies have demonstrated that Anlotinib effectively suppresses the phosphorylation of both VEGFR2 and c-MET. wiley.comnih.gov This dual inhibition is significant, as it can block hepatocyte growth factor (HGF)-induced cell migration and invasion. nih.gov In models of anaplastic thyroid carcinoma, Anlotinib has been shown to downregulate the protein expression of phosphorylated c-MET, suggesting that its therapeutic effect may be partly mediated by altering the invasive properties of cancer cells through the inhibition of the c-MET signaling pathway. researchgate.net
Inhibition of Other Receptor Tyrosine Kinases (e.g., Ephrin, FLT3, TRKs)
Anlotinib's inhibitory profile extends to a broader range of RTKs, contributing to its wide-ranging anti-tumor activity.
Ephrin (Eph) Receptors: Research indicates that Anlotinib can inhibit the EphA2 receptor. nih.govresearchgate.net The Ephrin receptors and their ligands are involved in various cellular processes, including cell adhesion, migration, and angiogenesis. Upregulation of EphA2 has been observed in radioresistant esophageal cancer cells, and Anlotinib has been shown to downregulate its expression, thereby suppressing angiogenesis and resensitizing these cells to radiotherapy. researchgate.net The up-regulation of Ephrin-A1 has also been noted as a potential resistance mechanism to VEGFR2 inhibitors, a pathway that Anlotinib's broader targeting profile may help to overcome. frontiersin.org
FMS-like Tyrosine Kinase 3 (FLT3): Anlotinib has been identified as an inhibitor of FLT3. nih.govresearchgate.net Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov By targeting FLT3, Anlotinib presents a potential therapeutic strategy for leukemias driven by this mutation. researchgate.net
Tropomyosin Receptor Kinases (TRKs): The neurotrophic receptor kinases (TRKA, TRKB, TRKC) are also inhibited by Anlotinib. nih.gov These receptors are involved in neuronal development and have been identified as oncogenic drivers in various cancers when they are part of gene fusion events. tandfonline.com Specifically, the cross-talk between cancer cells and cancer-associated fibroblasts (CAFs) can lead to acquired resistance to Anlotinib in gastric cancer, a process mediated by the BDNF/TrkB signaling pathway. nih.gov Inhibiting TrkB has been shown to reverse this resistance. nih.gov
Potential Inhibition of Investigational Kinase Targets
Beyond the well-established targets, Anlotinib has shown inhibitory activity against several investigational kinase targets, further broadening its therapeutic potential.
Aurora-B Kinase: Anlotinib has been shown to inhibit Aurora-B kinase. ersnet.orgwiley.comscispace.com This kinase is a key regulator of mitosis, and its inhibition can lead to defects in cell division and subsequent apoptosis. aacrjournals.org Research in medullary thyroid carcinoma (MTC) suggests that overexpression of USP18 can lead to Anlotinib resistance by increasing the stability of Aurora B kinase. aacrjournals.orgresearchgate.net Combining Anlotinib with an Aurora B kinase inhibitor has been proposed as a strategy to overcome this resistance. aacrjournals.org
Colony-Stimulating Factor 1 Receptor (CSF1R): Anlotinib also targets CSF1R (also known as c-FMS). ersnet.orgwiley.comscispace.com CSF1R plays a crucial role in the regulation, differentiation, and survival of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. By inhibiting CSF1R, Anlotinib may modulate the tumor microenvironment to be less supportive of tumor progression. acs.org
Discoidin Domain Receptor 1 (DDR1): DDR1, a receptor tyrosine kinase that is activated by collagen, is another investigational target of Anlotinib. ersnet.orgwiley.comscispace.com DDR1 is involved in cell adhesion, migration, and proliferation. Its inhibition by Anlotinib could contribute to the drug's anti-metastatic effects. nih.gov
Modulation of Intracellular Signaling Pathways
The inhibition of various RTKs by Anlotinib leads to the downstream modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and angiogenesis.
ERK Signaling Pathway Modulation
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell growth and division. Anlotinib has been shown to suppress the activation of downstream ERK signaling. nih.govmdpi.comfrontiersin.org By inhibiting the activation of upstream receptors like VEGFR2, PDGFRβ, and FGFR1, Anlotinib effectively blocks the signal transduction to ERK. frontiersin.orgnih.gov This inhibition of ERK phosphorylation has been observed in various cancer models and is considered a key mechanism of Anlotinib's anti-angiogenic and anti-proliferative effects. nih.govnih.gov In preclinical studies, the anti-angiogenic activity of Anlotinib, mediated through ERK suppression, was found to be more potent than that of other TKIs like sunitinib (B231) and sorafenib (B1663141). mdpi.comfrontiersin.org
PI3K/AKT Signaling Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another crucial cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. biorxiv.orgnih.gov Anlotinib has been demonstrated to effectively inactivate the PI3K/AKT pathway. biorxiv.orgresearchgate.net Transcriptomic analysis in esophageal cancer cells treated with Anlotinib revealed that the PI3K/Akt signaling pathway was the most significantly negatively enriched pathway. nih.gov
Studies have shown that Anlotinib can reduce the phosphorylation of AKT, a key downstream effector of PI3K. researchgate.net This inhibition of PI3K and p-AKT activity has been linked to the induction of apoptosis in drug-resistant colorectal cancer cells. biorxiv.org Furthermore, in intrahepatic cholangiocarcinoma cells, Anlotinib has been shown to restrain the PI3K/AKT signaling pathway by inhibiting the phosphorylation of VEGFR2. researchgate.net In the context of Anlotinib resistance in medullary thyroid carcinoma, the overexpressed protein USP18 has been found to activate the PI3K/AKT pathway by stabilizing Aurora B kinase. aacrjournals.orgresearchgate.net This highlights the intricate interplay between different signaling pathways and resistance mechanisms.
| Receptor/Pathway | Mechanism of Anlotinib Action | Key Research Findings | References |
| RET Receptor | Inhibition of phosphorylation | Blocks signaling pathways promoting growth and survival in RET-dependent cancers. | spandidos-publications.com, frontiersin.org |
| c-MET Receptor | Suppression of phosphorylation | Inhibits HGF-induced cell migration and invasion; downregulates p-MET in anaplastic thyroid carcinoma. | wiley.com, nih.gov, researchgate.net |
| Ephrin Receptors | Inhibition of EphA2 | Downregulates EphA2 expression in radioresistant esophageal cancer, suppressing angiogenesis. | nih.gov, researchgate.net |
| FLT3 | Inhibition of kinase activity | Potential therapeutic strategy for FLT3-mutated acute myeloid leukemia. | researchgate.net, nih.gov |
| TRK Receptors | Inhibition of TrkB | Can reverse acquired resistance in gastric cancer mediated by the BDNF/TrkB pathway. | nih.gov |
| Aurora-B Kinase | Inhibition of kinase activity | Inhibition can lead to mitotic defects; its stabilization is linked to Anlotinib resistance. | wiley.com, scispace.com, aacrjournals.org |
| CSF1R (c-FMS) | Inhibition of kinase activity | May modulate the tumor microenvironment by targeting tumor-associated macrophages. | wiley.com, scispace.com, ersnet.org |
| DDR1 | Inhibition of kinase activity | May contribute to anti-metastatic effects by interfering with collagen-activated signaling. | wiley.com, scispace.com, nih.gov |
| ERK Signaling | Suppression of downstream ERK phosphorylation | A key mechanism for anti-angiogenic and anti-proliferative effects. | mdpi.com, nih.gov, frontiersin.org |
| PI3K/AKT Signaling | Inactivation of the pathway, reduction of p-AKT | Induces apoptosis in cancer cells and is a major pathway modulated by Anlotinib. | biorxiv.org, researchgate.net, nih.gov, researchgate.net |
RAS/MAPK Signaling Pathway Modulation
This compound exerts its influence on tumor cell growth and proliferation by modulating key signaling cascades, including the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov This pathway is a critical downstream effector of multiple receptor tyrosine kinases (RTKs) that Anlotinib targets, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). nih.govfrontiersin.org By inhibiting the activation of these receptors, Anlotinib effectively blocks the transmission of oncogenic signals to the RAS/MAPK pathway. nih.govfrontiersin.orgresearchgate.net
Preclinical studies have demonstrated that Anlotinib's mechanism involves the inhibition of the downstream Extracellular signal-Regulated Kinase (ERK) signaling pathway, a central component of the MAPK cascade. frontiersin.org The suppression of ERK activation is a direct consequence of blocking VEGFR2, PDGFRβ, and FGFR1 phosphorylation. frontiersin.orgfrontiersin.org This interruption of the signaling flow from the cell surface receptors to the intracellular MAPK machinery is a key mechanism by which Anlotinib suppresses tumor cell proliferation. researchgate.netresearchgate.net
PLCγ/PKC Signaling Pathway Modulation
In addition to the RAS/MAPK pathway, Anlotinib also modulates the Phospholipase C gamma (PLCγ)/Protein Kinase C (PKC) signaling cascade. nih.govfrontiersin.org Similar to its effect on the MAPK pathway, this modulation is achieved through the inhibition of upstream RTKs like VEGFR, PDGFR, and FGFR. nih.gov These receptors, upon activation, can recruit and activate PLCγ, which in turn generates second messengers that activate PKC and other downstream effectors, ultimately influencing cell growth and proliferation. nih.govfrontiersin.org
By blocking the initial activation signals at the receptor level, Anlotinib prevents the subsequent activation of the PLCγ/PKC pathway. nih.govfrontiersin.org This multi-pathway inhibition underscores Anlotinib's broad mechanism of action, contributing to its ability to suppress tumor growth. nih.govresearchgate.netresearchgate.net
JAK2/STAT3/VEGFA Signaling Pathway Modulation
A significant mechanism of Anlotinib's action involves the targeted inhibition of the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3)/Vascular Endothelial Growth Factor A (VEGFA) signaling axis. nih.govfrontiersin.orgfrontiersin.org This pathway is crucial for tumor cell survival, proliferation, and angiogenesis. nih.govfrontiersin.org
Research findings indicate that Anlotinib can inhibit the phosphorylation of both JAK2 and STAT3. frontiersin.orgresearchgate.net For instance, in studies on glioblastoma and colorectal cancer cells, Anlotinib treatment led to a reduction in the phosphorylation levels of JAK2 and STAT3, without affecting the total protein levels. frontiersin.orgresearchgate.netnih.gov This inhibition of STAT3 activation subsequently downregulates the expression of its target genes, including VEGFA, a potent pro-angiogenic factor. nih.gov
The anti-tumor effects of Anlotinib are amplified through this pathway. In vitro studies on human lung cancer cells show that Anlotinib suppresses cell viability and induces apoptosis, enhancing its own cytotoxicity and anti-angiogenic effects via the JAK2/STAT3/VEGFA signal. nih.govfrontiersin.orgfrontiersin.orgnih.gov The synergistic effect of Anlotinib with chemotherapy agents like cisplatin (B142131) has also been linked to the inhibition of this pathway in breast cancer cells. frontiersin.org In glioblastoma, Anlotinib was found to restrict cellular proliferation and movement by inhibiting the JAK2/STAT3/VEGFA pathway. nih.gov
| Cell Type | Finding | Reference |
|---|---|---|
| Glioblastoma Cells | Inhibited JAK2/STAT3/VEGFA signaling pathway. | nih.gov |
| Colorectal Cancer Cells | Inhibited phosphorylation of VEGFR, JAK2, and STAT3. | researchgate.net |
| Human Lung Cancer Cells | Enhances cytotoxicity and anti-angiogenesis effects via the JAK2/STAT3/VEGFA signal. | frontiersin.orgfrontiersin.orgnih.gov |
| Breast Cancer Cells | Inhibited phosphorylation levels of VEGFR2, JAK2, and STAT3. | frontiersin.org |
RhoA/Rho-associated Protein Kinase (ROCK) Signaling Pathway Modulation
A novel aspect of Anlotinib's mechanism of action is its ability to modulate the tumor microenvironment by suppressing the Ras homolog family member A (RhoA)/Rho-associated protein kinase (ROCK) signaling pathway. researchgate.netnih.gov This pathway is critically involved in regulating the stiffness of the extracellular matrix (ECM), which can impact tumor growth and drug delivery. researchgate.net
Studies using RNA sequencing and proteomics have revealed that Anlotinib treatment leads to a significant reduction in ECM stiffness. researchgate.netnih.gov This physical change in the tumor microenvironment is linked to Anlotinib's effective suppression of the RhoA/ROCK signaling pathway. xjtu.edu.cn By inhibiting this pathway, Anlotinib induces a loosening of the tumor tissue structure, which is associated with decreased interstitial fluid pressure and solid tumor pressure. nih.gov This modulation not only has direct anti-tumor implications but also potentially enhances the delivery and retention of co-administered anti-tumor drugs. researchgate.net
Cellular and Subcellular Effects
Angiogenesis Inhibition Mechanisms
A primary and extensively documented effect of Anlotinib is its potent inhibition of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. jomh.orgpatsnap.com Anlotinib targets multiple key drivers of angiogenesis, primarily by acting as a multi-target RTK inhibitor. patsnap.comnih.gov
The principal targets include VEGFR-1, -2, and -3. nih.govnih.gov Anlotinib binds with high selectivity to the ATP binding pocket of VEGFR2, inhibiting its kinase activity with an IC50 value of less than 1 nmol/L. frontiersin.org This blockade prevents VEGF-induced signaling, which is critical for endothelial cell proliferation, migration, and survival. frontiersin.orgspringermedizin.de Preclinical studies have confirmed that Anlotinib inhibits VEGF-induced cell migration and the formation of capillary-like tubes in human umbilical vein endothelial cells (HUVECs). frontiersin.org
Beyond the VEGFR family, Anlotinib also potently inhibits FGFRs (1-4) and PDGFRs (α and β). nih.govnih.gov This simultaneous inhibition of multiple pro-angiogenic pathways means Anlotinib can effectively shut down angiogenesis driven by different growth factors like FGF-2 and PDGF-BB. frontiersin.orgspringermedizin.de This comprehensive blockade gives Anlotinib a potential advantage over more selective anti-angiogenic agents, as it is less likely to be circumvented by the activation of alternative signaling pathways. dovepress.com In vivo, Anlotinib treatment has been shown to reduce blood vessel density in tumor models. frontiersin.org A novel anti-angiogenesis mechanism has also been reported where Anlotinib inhibits the expression of C-C Motif Chemokine Ligand 2 (CCL2) in non-small cell lung cancer models. researchgate.net
| Target Receptor Family | Specific Receptors Inhibited | Reference |
|---|---|---|
| Vascular Endothelial Growth Factor Receptors (VEGFR) | VEGFR1, VEGFR2, VEGFR3 | nih.govnih.gov |
| Fibroblast Growth Factor Receptors (FGFR) | FGFR1, FGFR2, FGFR3, FGFR4 | nih.govnih.gov |
| Platelet-Derived Growth Factor Receptors (PDGFR) | PDGFRα, PDGFRβ | nih.govnih.gov |
| Other Related Targets | c-Kit, Ret | nih.gov |
Suppression of Endothelial Cell Proliferation (e.g., HUVECs)
A primary mechanism of anlotinib is the potent inhibition of endothelial cell proliferation, a critical step in angiogenesis. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated anlotinib's high efficacy. It selectively inhibits VEGF-stimulated HUVEC proliferation with a half-maximal inhibitory concentration (IC₅₀) value of 0.2 nM. nih.govresearchgate.net This potency is significantly greater than that of other well-known TKIs like sunitinib and sorafenib. nih.gov The selectivity of anlotinib is highlighted by its much lower potency against HUVEC proliferation stimulated by fetal bovine serum (FBS), which contains a mixture of growth factors. nih.gov This indicates a specific and strong inhibitory effect on the VEGFR-dependent signaling pathway that governs endothelial cell proliferation. nih.govmdpi.com The core of this activity lies in its ability to selectively bind to the ATP-binding pocket of VEGFR-2, inhibiting its tyrosine kinase activity with an IC₅₀ of less than 1 nmol/L. frontiersin.orgnih.govmdpi.comnih.gov
Table 1: Comparative IC₅₀ Values for Inhibition of VEGF-Stimulated HUVEC Proliferation
| Compound | IC₅₀ (μmol/L) | Reference |
|---|---|---|
| Anlotinib | 0.0002 | nih.gov |
| Sunitinib | 0.0185 | nih.gov |
| Sorafenib | 0.195 | nih.gov |
Inhibition of Endothelial Cell Migration
Anlotinib effectively curtails the migration of endothelial cells, another fundamental process in the formation of new blood vessels. patsnap.com In Transwell assays, anlotinib demonstrated a concentration-dependent inhibition of VEGF-stimulated HUVEC migration, with a reported IC₅₀ value of 0.1 nmol/L. nih.govcymitquimica.comcaymanchem.com Further studies have shown that it also impedes cell migration induced by a combination of key pro-angiogenic factors, including VEGF, PDGF-BB, and FGF-2. nih.govresearchgate.netnih.gov The inhibitory effect of anlotinib extends to human lymphatic endothelial cells (hLECs), where it has been shown to block cell migration, suggesting a role in suppressing lymphangiogenesis as well. cancerbiomed.org
Abrogation of Capillary-like Tube Formation
The formation of three-dimensional capillary-like structures by endothelial cells is a hallmark of angiogenesis, and anlotinib potently disrupts this process. patsnap.com In vitro studies using Matrigel have shown that anlotinib inhibits the ability of HUVECs to form these tubular networks in a dose-dependent manner. nih.govresearchgate.netmdpi.com At a concentration of 100 nmol/L, the formation of enclosed tubes was almost completely prevented. nih.gov This inhibitory action is observed in response to various stimuli, including FBS and a cocktail of pro-angiogenic factors (VEGF/PDGF-BB/FGF-2). nih.govcymitquimica.comnih.gov The mechanism also applies to lymphatic vessels, as anlotinib has been found to block the capillary tube formation of hLECs. cancerbiomed.org
Suppression of Microvessel Growth from Explants
Anlotinib's anti-angiogenic activity has been further confirmed in ex vivo models that closely mimic the physiological process of angiogenesis. In the rat aortic ring assay, anlotinib significantly inhibited the sprouting of microvessels from aortic explants. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This model recapitulates several key stages of angiogenesis, including endothelial cell proliferation, migration, and differentiation. nih.gov Similarly, in the chicken chorioallantoic membrane (CAM) assay, anlotinib effectively suppressed the formation of new blood vessels. caymanchem.comnih.gov
Reduction of Tumor Vascular Density in Preclinical Models
Consistent with its in vitro and ex vivo effects, anlotinib has been shown to significantly reduce the density of blood vessels within tumors in various preclinical animal models. nih.govnih.govmdpi.comnih.gov Immunohistochemical analysis using the endothelial cell marker CD31 has quantified this effect. In a human colon cancer SW620 xenograft model, oral administration of anlotinib led to a dose-dependent decrease in microvessel density. nih.gov The reduction in tumor vascularity directly limits the supply of oxygen and nutrients to the tumor, thereby inhibiting its growth. mdpi.com
Table 2: Effect of Anlotinib on Microvessel Density in a SW620 Xenograft Model
| Treatment (Dose) | Inhibition of Microvessel Density (%) | Reference |
|---|---|---|
| Anlotinib (0.75 mg/kg) | 48.9 | nih.gov |
| Anlotinib (1.5 mg/kg) | 76.3 | nih.gov |
| Anlotinib (3 mg/kg) | 91.2 | nih.gov |
| Sunitinib (50 mg/kg) | 63.6 | nih.gov |
Tumor Vascular Normalization
Beyond simply reducing vessel density, anlotinib can induce tumor vascular normalization. patsnap.com Tumor blood vessels are typically abnormal, chaotic, and leaky, which can impair the delivery of therapeutic agents. Anlotinib helps to prune the abnormal vasculature and create a more normalized vessel network. nih.govfrontiersin.org This normalization is characterized by reduced vessel density but increased vascular perfusion. frontiersin.org Effective low-dose anlotinib treatments have been shown to induce durable tumor vascular normalization. frontiersin.orgresearchgate.net This effect can transform the tumor microenvironment from an immunosuppressive state to one that is more favorable for immune cell infiltration and activity, thereby enhancing the efficacy of other cancer therapies. maxapress.comnih.gov
Inhibition of CCL2 Expression in Angiogenesis
A novel aspect of anlotinib's anti-angiogenic mechanism is its ability to inhibit the expression of Chemokine (C-C motif) ligand 2 (CCL2). qdcxjkg.comnih.gov CCL2 is a chemokine known to promote angiogenesis and is associated with poor prognosis in some cancers. qdcxjkg.com Studies have demonstrated that anlotinib treatment leads to a significant downregulation of CCL2 transcription and secretion from cancer cells. qdcxjkg.com In non-small cell lung cancer (NSCLC) models, anlotinib administration markedly decreased CCL2 levels in both the tumor tissue and serum. qdcxjkg.com This reduction in CCL2 is believed to contribute to anlotinib's anti-angiogenic effects, potentially by inhibiting the CCL2-MMP9 signaling axis. qdcxjkg.comsci-hub.se Research also indicates that anlotinib can suppress the expression of other chemokines involved in angiogenesis, such as CCL20. nih.gov
Induction of Programmed Cell Death (Apoptosis) in Cancer Cells
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell types. imrpress.compatsnap.compatsnap.com This is a crucial mechanism for its anti-tumor activity, as cancer cells are characterized by their ability to evade this natural process. imrpress.com
Studies have demonstrated that anlotinib treatment leads to a significant increase in both early and late-stage apoptotic cells. imrpress.com For instance, in breast cancer cell lines MCF-7 and MDA-MB-231, anlotinib treatment resulted in a notable increase in apoptosis. imrpress.com Similarly, in hypopharyngeal carcinoma Fadu cells and glioblastoma U87 cells, anlotinib promoted apoptosis in a dose-dependent manner. bjorl.orgresearchgate.net
The molecular mechanism behind anlotinib-induced apoptosis involves the regulation of key proteins in the apoptotic pathway. Anlotinib has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. researchgate.netnih.govfarmaciajournal.com This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the apoptotic cascade. In glioblastoma cells, anlotinib treatment led to increased levels of Bax and cleaved caspase-3 and decreased levels of Bcl-2. researchgate.net Similar effects on Bax and other apoptosis-related proteins have been observed in esophageal cancer and pancreatic cancer cells. nih.govfarmaciajournal.com Furthermore, in breast cancer cells, anlotinib treatment resulted in increased levels of cleaved PARP1 and Bak, which are also key markers of apoptosis. imrpress.com
Modulation of Autophagy
Autophagy is a cellular process involving the degradation of cellular components, and its role in cancer is complex, sometimes promoting cell survival and other times contributing to cell death. Anlotinib has been shown to modulate autophagy in cancer cells. imrpress.comnih.gov
In breast cancer cell lines, anlotinib treatment led to an increase in the expression of autophagy-related genes such as LC3B, BECN1, ATG4B, and ATG7. imrpress.com At the protein level, anlotinib increased the ratio of LC3BII to LC3BI and the levels of Beclin-1, while decreasing the levels of p62. imrpress.com The conversion of LC3BI to LC3BII and the degradation of p62 are hallmark features of autophagy induction.
The relationship between anlotinib-induced autophagy and apoptosis appears to be interconnected. In breast cancer cells, the induction of autophagy by anlotinib seems to promote apoptosis. imrpress.comnih.gov When autophagy was inhibited using agents like 3-methyladenine (B1666300) (3-MA) or by silencing BECN1, the apoptotic effects of anlotinib were reduced. imrpress.com This suggests that in this context, autophagy acts as a pro-death mechanism. However, in other cancer types, such as lung cancer, anlotinib-induced autophagy has been suggested to have a cytoprotective effect. imrpress.com
A study on osteosarcoma cells also demonstrated that anlotinib can induce autophagy, as evidenced by an increase in LC3-II puncta and ATG5 expression. nih.govnih.gov Interestingly, inhibiting this anlotinib-induced autophagy was found to enhance the drug's inhibitory effects on cancer cell invasion and migration. scielo.br
Cell Cycle Arrest
Anlotinib has been shown to inhibit cancer cell proliferation by causing cell cycle arrest at different phases, preventing the cells from dividing and multiplying. bjorl.orgnih.gov
In several cancer cell lines, anlotinib treatment has been observed to induce cell cycle arrest. For instance, in hypopharyngeal carcinoma Fadu cells and glioblastoma U87 cells, anlotinib caused an arrest at the G2/M phase of the cell cycle. bjorl.orgresearchgate.net Similarly, in pancreatic cancer PANC-1 cells and ovarian cancer cells, anlotinib induced G2/M phase arrest. farmaciajournal.comiiarjournals.org In contrast, studies on 5-FU-resistant colon cancer cells and esophageal cancer TE-1 cells have shown that anlotinib can induce arrest at the G0/G1 and S phases, respectively. nih.govresearchgate.netbiorxiv.org
The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins. Anlotinib has been found to downregulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. For example, in esophageal cancer cells, anlotinib decreased the levels of cyclin A1, cyclin B1, and CDK1, while increasing the expression of the CDK inhibitor p21. nih.gov In 5-FU-resistant colorectal cancer cells, anlotinib was shown to down-regulate cyclin D1 and CDK4. biorxiv.org
Suppression of Tumor Cell Viability and Proliferation
A primary outcome of the aforementioned mechanisms is the suppression of tumor cell viability and proliferation. Numerous studies across various cancer types have consistently demonstrated the potent inhibitory effect of anlotinib on the growth of cancer cells. imrpress.combjorl.orgfarmaciajournal.comnih.gov
In vitro studies using cell lines from breast cancer, hypopharyngeal carcinoma, esophageal cancer, and ovarian cancer have all shown that anlotinib significantly inhibits cell viability and proliferation in a dose- and time-dependent manner. imrpress.combjorl.orgnih.goviiarjournals.org For example, in breast cancer cell lines MCF-7 and MDA-MB-231, anlotinib suppressed cell viability and reduced the expression of the proliferation marker Ki67. imrpress.comimrpress.com Similarly, in hypopharyngeal cancer Fadu cells, anlotinib was shown to significantly inhibit cell growth. nih.gov
The anti-proliferative effects of anlotinib are not limited to in vitro models. In vivo studies using animal models have also confirmed its efficacy in inhibiting tumor growth. imrpress.com
Below is a table summarizing the observed effects of anlotinib on cell viability and proliferation in different cancer cell lines.
Inhibition of Tumor Cell Invasion and Metastasis
The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. Anlotinib has been shown to effectively inhibit these processes. imrpress.combjorl.orgscielo.brnih.gov
One of the key mechanisms by which anlotinib inhibits invasion and metastasis is by targeting the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their characteristics and gain mesenchymal properties, which is associated with increased motility and invasiveness. Anlotinib has been shown to reverse this process by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers like N-cadherin and Vimentin. scielo.brjbr-pub.org.cnnih.gov This effect has been observed in osteosarcoma and non-small cell lung cancer cells. scielo.brjbr-pub.org.cnnih.gov
Furthermore, anlotinib has been found to reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. biorxiv.org Studies in colorectal cancer and osteosarcoma have demonstrated the ability of anlotinib to downregulate these MMPs. nih.govbiorxiv.org
The table below provides a summary of the effects of anlotinib on invasion and metastasis in different cancer models.
Potential Induction of Tumor Cell Differentiation (e.g., neuronal-like state)
In addition to its cytotoxic and anti-proliferative effects, anlotinib has shown potential in inducing differentiation in certain cancer cells, causing them to revert to a more mature, less aggressive state. nih.gov
A notable example is in neuroblastoma, where anlotinib treatment has been shown to induce a neuronal-like differentiation. nih.govresearchgate.net This was characterized by neurite outgrowth and changes in the expression of neuronal differentiation markers. nih.gov The study suggested that this differentiation effect may be associated with the downregulation of collapsin response mediator protein 5 (CRMP5). nih.govresearchgate.net Overexpression of CRMP5 was found to reverse the differentiation-inducing effects of anlotinib. nih.govresearchgate.net This potential to induce differentiation represents a novel anti-cancer mechanism for anlotinib. researchgate.net There is also evidence suggesting that neurons within tumors may arise from the re-differentiation of cancer stem cells, and blocking this neural differentiation can inhibit tumor progression. mdpi.com
Modulation of the Tumor Microenvironment and Anti-Tumor Immunity
Studies have indicated that anlotinib can enhance anti-tumor immunity. nih.govd-nb.infowjgnet.com In a mouse model of lung cancer, anlotinib treatment led to an increased infiltration of innate immune cells, such as natural killer (NK) cells and antigen-presenting cells (APCs), including M1-like tumor-associated macrophages (TAMs) and dendritic cells (DCs). nih.gov Concurrently, the percentage of M2-like TAMs, which are generally considered immunosuppressive, was reduced. nih.gov
This modulation of the immune landscape within the tumor suggests that anlotinib can create a more favorable environment for an anti-tumor immune response. This immunomodulatory effect provides a strong rationale for combining anlotinib with immune checkpoint inhibitors, such as anti-PD-1 antibodies. nih.govd-nb.infodovepress.com Preclinical and clinical studies have shown that the combination of anlotinib with PD-1 blockade can result in synergistic therapeutic benefits in various cancers, including non-small cell lung cancer and gastric adenocarcinoma. nih.govd-nb.info
Reprogramming of the Immunosuppressive Tumor Microenvironment
Anlotinib plays a crucial role in reprogramming the immunosuppressive tumor microenvironment (TME) into an immune-permissive one. researchgate.netnih.gov This transformation is critical for enhancing the efficacy of immunotherapies, such as those targeting the PD-1/PD-L1 axis. nih.govtandfonline.com By normalizing tumor vasculature, anlotinib facilitates the infiltration of immune cells into the tumor, turning "cold" tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors. tandfonline.com This process involves alleviating the immunosuppressive state within the TME, partly through the regulation of immune cells. researchgate.net Studies in neuroblastoma models have shown that anlotinib can reprogram the TME into an immunostimulatory environment, which is a key factor in its anti-tumor activity. nih.gov This reprogramming is not a static event but is dynamically influenced by the normalization of the tumor vasculature. nih.gov
Impact on Lymphocyte and Macrophage Infiltration
Anlotinib significantly influences the infiltration of key immune cells, such as lymphocytes and macrophages, into the tumor. Research has demonstrated that anlotinib treatment leads to an increase in the proportions and densities of tumor-infiltrating CD45+ immune cells, including CD4+ and CD8+ T cells. nih.gov Specifically, in lung cancer models, anlotinib has been shown to induce a CD8+ T cell-dominated TME. nih.gov This is achieved, in part, through the induction of CCL5, a chemokine that mediates the recruitment of CD8+ T cells. nih.gov
Conversely, anlotinib treatment has been associated with a decrease in the proportions of tumor-associated macrophages (TAMs) and neutrophils. nih.govnih.gov This shift in the immune cell landscape from immunosuppressive cell types to effector T cells is a critical component of its anti-tumor efficacy. The normalization of tumor blood vessels by anlotinib directly promotes the adhesion and infiltration of these immune cells. nih.gov
Modulation of Serum Cytokine Levels (e.g., IL-2, IL-4, IL-10, TNF-α, IFN-γ)
Anlotinib has been observed to modulate the levels of various serum cytokines, which are key signaling molecules in the immune system. In clinical studies involving patients with advanced solid tumors, responders to combination therapy with anlotinib and anti-PD-1 antibodies exhibited higher serum levels of IL-2, IL-4, IL-10, TNF-α, and IFN-γ compared to non-responders. researchgate.netfrontiersin.orgresearchgate.net This suggests that anlotinib can promote a favorable cytokine profile that enhances the anti-tumor immune response. researchgate.net
Specifically, in a study on advanced hepatocellular carcinoma, treatment with a combination including anlotinib led to increased post-treatment levels of IL-2, IL-4, IL-10, and IFN-γ, while TNF-α levels were lower. nih.gov The increase in IFN-γ is particularly noteworthy as it plays a critical role in anti-tumor immunity. nih.gov
Table 1: Impact of Anlotinib-Containing Therapy on Serum Cytokine Levels
| Cytokine | Effect in Responders | Source |
|---|---|---|
| IL-2 | Higher | researchgate.netfrontiersin.orgresearchgate.net |
| IL-4 | Higher | researchgate.netfrontiersin.orgresearchgate.net |
| IL-10 | Higher | researchgate.netfrontiersin.orgresearchgate.net |
| TNF-α | Higher | researchgate.netfrontiersin.orgresearchgate.net |
| IFN-γ | Higher | researchgate.netfrontiersin.orgresearchgate.net |
Alteration of Extracellular Matrix (ECM) Expression and Stiffness
Anlotinib has been shown to modulate the expression of components of the extracellular matrix (ECM), leading to a significant reduction in ECM stiffness. nih.govresearchgate.net Through RNA sequencing and proteomic analysis, it was discovered that anlotinib treatment alters the expression of genes and proteins associated with the ECM. nih.gov This includes the decreased expression of F-actin, TGF-β1, and collagen I. nih.gov The stiffness of the ECM is a critical factor that influences the physical characteristics of tumor tissue. nih.gov By reducing ECM stiffness, anlotinib can create a more permissive environment for the delivery and retention of anti-cancer agents. nih.gov This effect is mediated, at least in part, through the suppression of the RhoA/ROCK signaling pathway. nih.govresearchgate.net
Reduction of Interstitial Fluid Pressure and Tumor Solid Pressure
A key consequence of anlotinib's effect on the tumor microenvironment is the reduction of interstitial fluid pressure (IFP) and tumor solid pressure. nih.govresearchgate.net In mouse models with A549 and PC-9 tumors, anlotinib treatment resulted in significant decreases in IFP by 42% and 49%, respectively. nih.gov Similarly, tumor solid pressure was reduced by 46% and 59% in these models. nih.gov This reduction in physical pressures within the tumor is associated with a loosening of the tumor tissue structure. nih.govresearchgate.net By alleviating these pressures, anlotinib can improve the distribution and retention of drugs within the tumor, further enhancing its therapeutic efficacy. nih.gov
Table 2: Reduction in Tumor Physical Pressures by Anlotinib
| Tumor Model | Metric | Reduction | Source |
|---|---|---|---|
| A549 | Interstitial Fluid Pressure (IFP) | 42% | nih.gov |
| PC-9 | Interstitial Fluid Pressure (IFP) | 49% | nih.gov |
| A549 | Tumor Solid Pressure | 46% | nih.gov |
| PC-9 | Tumor Solid Pressure | 59% | nih.gov |
Preclinical Efficacy Studies of Anlotinib Dihydrochloride
In Vitro Anti-Tumor Activity Across Malignancies
Anlotinib (B1662124) has been shown to inhibit multiple receptor tyrosine kinases involved in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), c-Kit, and Ret. nih.govmdpi.comspandidos-publications.comfrontiersin.orgresearchgate.net Its mechanism of action involves blocking these signaling pathways, thereby suppressing tumor cell proliferation and angiogenesis. frontiersin.orgfrontiersin.org
Lung Cancer Cell Lines
In preclinical studies, anlotinib has shown potent activity against non-small cell lung cancer (NSCLC) cell lines. It inhibits cell viability and induces apoptosis in human lung cancer cells. nih.govspandidos-publications.comfrontiersin.orgfrontiersin.org For instance, in A549 and NCI-H1975 cell lines, the half-maximal inhibitory concentration (IC50) values for anlotinib were 23.73 μM and 24.72 μM, respectively. aging-us.com In another study, the IC50 for A549 cells was reported as 14.72 μM, while for LLC cells, it was 22.92 μM. cancerbiomed.org Furthermore, anlotinib demonstrated a dose-dependent decrease in the viability of PC9 cells with an IC50 of 9.49 μM. nih.gov In anlotinib-resistant PC9/AR cells, the IC50 increased to 39.57 μM. nih.gov The drug has been observed to enhance the anti-tumor effects of other agents, such as osimertinib (B560133), particularly in resistant cell lines. nih.gov
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 23.73 | aging-us.com |
| NCI-H1975 | 24.72 | aging-us.com |
| A549 | 14.72 | cancerbiomed.org |
| LLC | 22.92 | cancerbiomed.org |
| PC9 | 9.49 | nih.gov |
| PC9/AR (Anlotinib-Resistant) | 39.57 | nih.gov |
Osteosarcoma Cell Lines
Anlotinib has demonstrated anti-tumor effects in osteosarcoma cell lines by inhibiting cell growth, metastasis, and angiogenesis. nih.gov This is achieved through the dual blockade of VEGFR2 and MET signaling pathways. nih.govspandidos-publications.comfrontiersin.org In vitro studies on various osteosarcoma cell lines, including 143B, U2OS, MG63, and SJSA1, have shown that anlotinib inhibits cell viability in a dose-dependent manner. researchgate.net The IC50 values for U2OS, U2OSR2, KHOS, and KHOSR2 cells were 32.07 µM, 32.41 µM, 27.17 µM, and 30.64 µM, respectively. nih.gov Furthermore, transfection of miR-596 was found to enhance the sensitivity of osteosarcoma cells to anlotinib, leading to decreased IC50 values. nih.gov
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U2OS | 32.07 | nih.gov |
| U2OSR2 | 32.41 | nih.gov |
| KHOS | 27.17 | nih.gov |
| KHOSR2 | 30.64 | nih.gov |
Thyroid Cancer Cell Lines (Papillary, Anaplastic, Medullary)
Anlotinib has shown promising anti-tumor effects on various thyroid cancer cell lines, including papillary, anaplastic, and medullary types. nih.govspandidos-publications.com Studies have reported that anlotinib inhibits the viability of both papillary thyroid cancer (PTC) and anaplastic thyroid cancer (ATC) cell lines. nih.govbioscientifica.comwjgnet.comfrontiersin.org The IC50 values for six PTC and ATC cell lines ranged from 3.02 µM to 5.42 µM. nih.govbioscientifica.comsemanticscholar.org Specifically, PTC cells were found to be slightly more sensitive to anlotinib than ATC cells. nih.govbioscientifica.comsemanticscholar.org The mechanism of action includes inducing G2/M cell cycle arrest and apoptosis. nih.govbioscientifica.comwjgnet.com Anlotinib also exhibits potent inhibitory activity against VEGFR2, a key player in thyroid cancer angiogenesis, with an IC50 of 0.2 nmol/L. nih.govaacrjournals.org
| Cell Line Type | IC50 Range (µM) | Reference |
|---|---|---|
| Papillary (PTC) and Anaplastic (ATC) | 3.02 - 5.42 | nih.govbioscientifica.comsemanticscholar.org |
Breast Cancer Cell Lines
In breast cancer cell lines, anlotinib has been found to inhibit cell viability and proliferation in a dose- and time-dependent manner. imrpress.com The drug was effective against both triple-negative (MDA-MB-231) and non-triple-negative (MCF-7) breast cancer cells, with MCF-7 cells showing greater sensitivity. imrpress.com The IC50 values for MCF-7 cells decreased over time, from 34.02 µM at 4 hours to 12.06 µM at 48 hours. imrpress.comimrpress.com Similarly, for MDA-MB-231 cells, the IC50 values decreased from 42.57 µM at 4 hours to 16.27 µM at 48 hours. imrpress.comimrpress.com Anlotinib was also shown to promote autophagy and apoptosis in these cell lines. imrpress.com
| Cell Line | Time Point | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | 4h | 34.02 ± 0.026 | imrpress.comimrpress.com |
| 12h | 26.08 ± 0.030 | imrpress.comimrpress.com | |
| 24h | 17.38 ± 0.018 | imrpress.comimrpress.com | |
| 48h | 12.06 ± 0.038 | imrpress.comimrpress.com | |
| MDA-MB-231 | 4h | 42.57 ± 0.029 | imrpress.comimrpress.com |
| 12h | 32.06 ± 0.026 | imrpress.comimrpress.com | |
| 24h | 27.72 ± 0.031 | imrpress.comimrpress.com | |
| 48h | 16.27 ± 0.036 | imrpress.comimrpress.com |
Colorectal Cancer Cell Lines
Anlotinib has demonstrated inhibitory effects on the proliferation of colorectal cancer (CRC) cells, including those resistant to standard chemotherapy. In 5-FU-resistant HCT-8/5-FU and HCT-15/5-FU cell lines, anlotinib showed significant anti-proliferative activity. researchgate.net For HCT-8/5-FU cells, the IC50 was 53.69 µM at 24 hours and 17.39 µM at 48 hours. researchgate.net For HCT-15/5-FU cells, the IC50 values were 55.03 µM at 24 hours and 8.83 µM at 48 hours. researchgate.net In another study using CT26 cells, anlotinib inhibited cell growth with IC50 values of 16.16 µmol/L, 11.73 µmol/L, and 2.89 µmol/L at 24, 48, and 72 hours, respectively. nih.gov For CT26 and SW116 cells, the IC50 values were 7.6 µM/mL and 7.9 µM/mL, respectively. nih.gov Furthermore, when combined with 5-FU, anlotinib showed lower IC50 values in SW480 (27.93 µmol/L) and DLD-1 (24.59 µmol/L) cells compared to monotherapy. academax.com
| Cell Line | Time Point | IC50 | Reference |
|---|---|---|---|
| HCT-8/5-FU | 24h | 53.69 ± 8.10 µM | researchgate.net |
| 48h | 17.39 ± 1.98 µM | researchgate.net | |
| HCT-15/5-FU | 24h | 55.03 ± 3.44 µM | researchgate.net |
| 48h | 8.83 ± 3.02 µM | researchgate.net | |
| CT26 | 24h | 16.16 µmol/L | nih.gov |
| 48h | 11.73 µmol/L | nih.gov | |
| 72h | 2.89 µmol/L | nih.gov | |
| CT26 | - | 7.6 µM/mL | nih.gov |
| SW116 | - | 7.9 µM/mL | nih.gov |
| SW480 (with 5-FU) | 24h | 27.93 µmol/L | academax.com |
| DLD-1 (with 5-FU) | 24h | 24.59 µmol/L | academax.com |
Synovial Sarcoma Cell Lines
Preclinical evidence suggests that anlotinib has therapeutic potential against synovial sarcoma (SS). It has been shown to inhibit the proliferation of SS cells by regulating a downstream network involving GINS1. cancerbiomed.orgnih.gov While specific IC50 values for synovial sarcoma cell lines were not detailed in the provided search results, the general anti-sarcoma activity of anlotinib is well-documented. spandidos-publications.comfrontiersin.org In a broader context of soft tissue sarcomas (STS), anlotinib has demonstrated significant efficacy. aacrjournals.org
Hepatocellular Carcinoma (HCC) Cell Lines
Anlotinib has shown notable effects on hepatocellular carcinoma (HCC) cells. In vitro studies have demonstrated that anlotinib can significantly inhibit the proliferation of HCC cells and promote their apoptosis. d-nb.info One study indicated that anlotinib induces apoptosis in hepatoma cells by activating the Erk and Akt pathways. cancerbiomed.org Another study showed that anlotinib significantly inhibited the proliferation of SMMC-7721 liver cancer cells in vitro. selleckchem.com
Intrahepatic Cholangiocarcinoma (ICC) Cell Lines
Preclinical evidence suggests that anlotinib is effective against intrahepatic cholangiocarcinoma (ICC). Research has shown that anlotinib treatment can induce apoptosis and mesenchymal-epithelial transition, leading to significant inhibition of tumor growth in patient-derived xenograft models of cholangiocarcinoma. researchgate.net Furthermore, in cholangiocarcinoma cell lines, anlotinib has been observed to have a substantially lower IC50 value compared to other reported tyrosine kinase inhibitors. researchgate.net
Small Cell Lung Cancer (SCLC) Cell Lines
The anti-tumor effects of anlotinib have also been observed in small cell lung cancer (SCLC) cell lines. While specific details on the direct effects on SCLC cell lines from the provided search results are limited, the approval of anlotinib for the treatment of SCLC suggests a basis in preclinical efficacy. d-nb.infodovepress.com
In Vivo Anti-Tumor Activity in Xenograft Models
Inhibition of Tumor Growth in Human Xenograft Models
Anlotinib has demonstrated broad and potent in vivo anti-tumor activity across a variety of human tumor xenograft models. nih.govnih.gov It has shown efficacy in models of colon (SW-620), ovarian (SK-OV-3), liver (SMMC-7721), renal (Caki-1), glioma (U87MG), and non-small cell lung (Calu-3) cancers. selleckchem.com In these models, orally administered anlotinib produced a dose-dependent inhibition of tumor growth. nih.gov In some instances, tumor regression was observed, suggesting sustained target inhibition even after treatment cessation. nih.gov The combination of anlotinib with chemotherapy has also been shown to significantly reduce tumor weight and volume in vivo. frontiersin.org
Suppression of Lung Metastasis in Orthotopic Models
Anlotinib has demonstrated the ability to suppress lung metastasis in orthotopic models. In a 143B-Luc orthotopic osteosarcoma model, anlotinib significantly inhibited both the growth of implanted tumor cells and subsequent lung metastasis. researchgate.netnih.gov This anti-metastatic effect is attributed to the dual blockade of VEGFR2 and MET signaling pathways. frontiersin.orgnih.gov
Comparative Anti-Tumor Efficacy Against Other TKIs (e.g., Sunitinib (B231), Sorafenib (B1663141), Nintedanib)
Comparative studies have highlighted the potent anti-tumor efficacy of anlotinib relative to other tyrosine kinase inhibitors (TKIs).
Sunitinib: In multiple tumor xenograft models, anlotinib at a dose of 3 mg/kg demonstrated anti-tumor activity comparable to sunitinib at a dose of 50 mg/kg. nih.gov Anlotinib also showed broader and stronger in vivo antitumor efficacy compared to sunitinib. nih.gov Furthermore, anlotinib has a superior antiangiogenic activity to sunitinib at the same concentration. frontiersin.orgmdpi.comnih.gov
Sorafenib: Anlotinib has been shown to have a better antiangiogenic effect than sorafenib when administered at the same concentration. nih.govspandidos-publications.com Comparative studies indicate that anlotinib possesses superior antiangiogenic activity compared to sorafenib. researchgate.netnih.gov
Nintedanib (B1663095): Anlotinib also demonstrates a superior antiangiogenic effect compared to nintedanib at the same concentration. nih.govspandidos-publications.com Preclinical trials have reported that nintedanib has less anti-angiogenic activity than anlotinib. mdpi.comnih.gov
Table 1: Preclinical Efficacy of Anlotinib Dihydrochloride (B599025) in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Citations |
|---|---|---|---|
| Hepatocellular Carcinoma | SMMC-7721 | Significant inhibition of proliferation; Induction of apoptosis via Erk and Akt pathways. | d-nb.infocancerbiomed.orgselleckchem.com |
| Intrahepatic Cholangiocarcinoma | Not Specified | Induction of apoptosis and mesenchymal-epithelial transition; Lower IC50 than other TKIs. | researchgate.netresearchgate.net |
| Small Cell Lung Cancer | Not Specified | Basis for clinical approval suggests preclinical efficacy. | d-nb.infodovepress.com |
Table 2: In Vivo Anti-Tumor Activity of Anlotinib Dihydrochloride in Xenograft Models
| Model Type | Cancer Type(s) | Key Findings | Citations |
|---|---|---|---|
| Human Xenograft | Colon, Ovarian, Liver, Renal, Glioma, NSCLC | Dose-dependent inhibition of tumor growth; Tumor regression observed in some models. | selleckchem.comnih.govnih.gov |
| Orthotopic | Osteosarcoma (143B-Luc) | Significant inhibition of primary tumor growth and lung metastasis. | researchgate.netnih.gov |
Table 3: Comparative Anti-Tumor Efficacy of this compound
| Comparator TKI | Key Findings | Citations |
|---|---|---|
| Sunitinib | Comparable efficacy at a lower dose; Broader and stronger antitumor activity; Superior antiangiogenic activity. | nih.govfrontiersin.orgmdpi.comnih.gov |
| Sorafenib | Superior antiangiogenic effect at the same concentration. | researchgate.netnih.govspandidos-publications.comnih.gov |
| Nintedanib | Superior antiangiogenic effect at the same concentration. | nih.govmdpi.comnih.govspandidos-publications.com |
Preclinical Combination Strategies and Synergistic Effects of this compound
This compound, a multi-target tyrosine kinase inhibitor, has demonstrated significant potential in preclinical studies, not only as a monotherapy but also in combination with other anticancer agents. These studies have explored its synergistic effects with traditional chemotherapy, other targeted therapies, and immunotherapy, revealing its ability to enhance therapeutic efficacy across various cancer models.
Synergy with Chemotherapeutic Agents
Preclinical research has consistently shown that anlotinib can enhance the efficacy of conventional chemotherapeutic drugs. This synergy is often attributed to anlotinib's anti-angiogenic properties, which may improve drug delivery to the tumor microenvironment, and its ability to modulate signaling pathways that contribute to chemoresistance.
Cisplatin (B142131) (DDP): In osteosarcoma models, the combination of anlotinib and cisplatin has demonstrated a significant synergistic effect. spandidos-publications.comfrontiersin.org In vitro studies revealed that a low concentration of anlotinib enhanced the inhibitory effect of cisplatin on osteosarcoma cell proliferation and promoted cisplatin-induced apoptosis. spandidos-publications.comfrontiersin.org In vivo, the combination treatment led to a more substantial reduction in tumor weight and volume compared to either agent alone, suggesting that anlotinib increases the sensitivity of osteosarcoma cells to cisplatin. spandidos-publications.comfrontiersin.org The proposed mechanism involves anlotinib's ability to target the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is known to contribute to chemotherapy resistance. frontiersin.org A phase Ib/II clinical trial is currently evaluating the combination of anlotinib with gemcitabine (B846) and cisplatin as a first-line treatment for recurrent/metastatic nasopharyngeal carcinoma. clinicaltrials.govasco.org
Epirubicin (B1671505): The synergistic potential of anlotinib and epirubicin has been investigated in preclinical models of soft tissue sarcoma (STS). In a patient-derived xenograft (PDX) model of malignant fibrous histiocytoma, both anlotinib and epirubicin monotherapy significantly suppressed tumor growth. frontiersin.orgnih.gov However, the combination of high-dose anlotinib and epirubicin resulted in the most pronounced tumor inhibition. nih.gov This enhanced effect was associated with a significant reduction in the expression of CD31, a marker of angiogenesis, indicating that anlotinib's anti-angiogenic activity complements the cytotoxic effects of epirubicin. nih.gov These promising preclinical findings have provided a strong rationale for clinical trials investigating this combination in STS patients. aacrjournals.org
5-Fluorouracil (B62378) (5-FU): In small-cell lung cancer (SCLC) models, anlotinib has been shown to act synergistically with 5-fluorouracil (5-FU). nih.gov The combination significantly inhibited the proliferation of SCLC cell lines in vitro and suppressed tumor growth in vivo more effectively than either drug alone. nih.gov Mechanistic studies suggest that this synergy is mediated through the inhibition of the Src/AKT signaling pathway, which is involved in tumor cell proliferation, survival, and angiogenesis. nih.gov These findings provide a molecular basis for the observed clinical benefits of combining anlotinib with S-1 (an oral fluoropyrimidine) in SCLC patients. nih.gov
Gemcitabine: The combination of anlotinib and gemcitabine has shown synergistic cytotoxic effects in intrahepatic cholangiocarcinoma (ICC) cell lines. researchgate.netnih.gov This combination significantly inhibited cell growth, induced apoptosis, and promoted G0/G1 cell cycle arrest. researchgate.netnih.gov The synergistic effect was confirmed by a combination index value of less than 1.0. researchgate.net These preclinical results suggest that combining anlotinib with gemcitabine could be a promising therapeutic strategy for ICC. nih.gov Furthermore, preclinical data have supported the investigation of anlotinib in combination with gemcitabine and nab-paclitaxel for metastatic pancreatic cancer. ascopubs.org
Table 1: Preclinical Synergy of Anlotinib with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Model | Key Findings | Reported Mechanism |
|---|---|---|---|
| Cisplatin (DDP) | Osteosarcoma | Enhanced inhibition of cell proliferation and increased apoptosis; significant reduction in tumor volume and weight in vivo. spandidos-publications.comfrontiersin.org | Increased sensitivity to cisplatin through FGFR signaling pathway inhibition. frontiersin.org |
| Epirubicin | Soft Tissue Sarcoma (PDX model) | Most pronounced tumor inhibition with combination therapy; significant reduction in CD31 expression. nih.gov | Synergistic anti-tumor effect. aacrjournals.org |
| 5-Fluorouracil (5-FU) | Small-Cell Lung Cancer | Significant inhibition of cell proliferation in vitro and tumor growth in vivo. nih.gov | Inhibition of the Src/AKT signaling pathway. nih.gov |
| Gemcitabine | Intrahepatic Cholangiocarcinoma | Significant inhibition of cell growth, induction of apoptosis, and G0/G1 cell cycle arrest. researchgate.netnih.gov | Synergistic anti-tumor effect. nih.gov |
Synergy with Other Targeted Therapies
Anlotinib's multi-target nature makes it a suitable candidate for combination with other targeted therapies, particularly those aimed at overcoming resistance mechanisms.
Gefitinib (B1684475) and other EGFR-TKIs: The combination of anlotinib with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib has been explored to overcome acquired resistance in non-small cell lung cancer (NSCLC). nih.gov Preclinical studies have shown that anlotinib can reverse gefitinib resistance in lung adenocarcinoma models by enhancing its anti-proliferative and pro-apoptotic effects. nih.gov The synergistic antitumor effect is attributed to the dual downregulation of VEGFR2 and its downstream effectors, Akt and ERK. nih.gov In gefitinib-resistant NSCLC cells, the combination of anlotinib and gefitinib significantly inhibited cell proliferation in vitro and tumor angiogenesis in vivo, as evidenced by reduced expression of CD31, p-EGFR, and p-VEGFR2. amegroups.org These preclinical findings have paved the way for clinical trials investigating the combination of anlotinib and gefitinib in patients with advanced EGFR-mutant NSCLC. mdpi.comclinicaltrials.govclinicaltrials.gov
Table 2: Preclinical Synergy of Anlotinib with Other Targeted Therapies
| Targeted Therapy | Cancer Model | Key Findings | Reported Mechanism |
|---|---|---|---|
| Gefitinib (EGFR-TKI) | Gefitinib-resistant Lung Adenocarcinoma | Reversal of gefitinib resistance; enhanced anti-proliferative and pro-apoptotic effects; significant inhibition of tumor angiogenesis. nih.govamegroups.org | Downregulation of VEGFR2, Akt, and ERK activation. nih.gov |
Synergy with Immunotherapy Agents
The interplay between angiogenesis and the tumor immune microenvironment has led to the investigation of combining anlotinib with immunotherapy, particularly immune checkpoint inhibitors (ICIs).
Anti-PD-1 Antibodies: Preclinical studies have demonstrated that anlotinib can act synergistically with anti-programmed cell death-1 (PD-1) antibodies. amegroups.orgresearchgate.net In a mouse model of lung cancer, the combination of anlotinib and a PD-1 inhibitor promoted the infiltration of innate immune cells and exhibited synergistic antitumor activity. dovepress.com This synergy is thought to be mediated by anlotinib's ability to normalize tumor vasculature, thereby increasing the infiltration of immune effector cells into the tumor. dovepress.com Furthermore, anlotinib has been shown to downregulate PD-L1 expression, which may further enhance the anti-tumor immune response. dovepress.com In hepatocellular carcinoma (HCC) preclinical models, the combination of anlotinib with an anti-PD-1 antibody enhanced the immune response. researchgate.net Mechanistically, anlotinib was found to suppress the expression of transferrin receptor (TFRC) via the VEGFR2/AKT/HIF-1α signaling axis, which in turn increased the levels of the chemokine CXCL14, crucial for attracting CD8+ T cells into the tumor microenvironment. researchgate.net These findings highlight anlotinib's potential to augment the efficacy of anti-PD-1 immunotherapy. researchgate.net Preclinical and early clinical studies have also suggested a synergistic effect in microsatellite stable colorectal cancer. wjgnet.com
Table 3: Preclinical Synergy of Anlotinib with Immunotherapy Agents
| Immunotherapy Agent | Cancer Model | Key Findings | Reported Mechanism |
|---|---|---|---|
| Anti-PD-1 Antibody | Lung Cancer, Hepatocellular Carcinoma | Promoted infiltration of innate immune cells; synergistic antitumor activity; enhanced immune response. dovepress.comresearchgate.net | Normalization of tumor vasculature, increased immune cell infiltration, downregulation of PD-L1, and suppression of TFRC leading to increased CXCL14 and CD8+ T cell infiltration. dovepress.comresearchgate.net |
Mechanisms of Preclinical Resistance to Anlotinib Dihydrochloride
Activation of Compensatory Pro-Angiogenic Pathways
One of the primary ways tumor cells develop resistance to anlotinib (B1662124) is by activating alternative signaling pathways that promote angiogenesis, the formation of new blood vessels. mdpi.com This circumvents the inhibitory effects of anlotinib on its primary targets.
Upregulation of FGF/FGFR Axis
The fibroblast growth factor (FGF)/fibroblast growth factor receptor (FGFR) signaling pathway is a key player in cell proliferation, survival, and angiogenesis. mdpi.com Upregulation of this axis has been identified as a compensatory mechanism in tumors that become resistant to anti-angiogenic therapies targeting the vascular endothelial growth factor (VEGF) pathway. frontiersin.org In the context of anlotinib resistance, tumor cells can increase the expression of FGFs or their receptors, thereby maintaining pro-angiogenic signaling despite the inhibition of other pathways by anlotinib. mdpi.com It has been noted that activation of the FGFR signaling pathway can promote resistance to chemotherapy. spandidos-publications.com Anlotinib has been shown to overcome acquired resistance to EGFR-TKIs via the FGFR1 signaling pathway in non-small cell lung cancer (NSCLC) that lacks the EGFR T790M mutation. amegroups.org
Upregulation of Hepatocyte Growth Factor (HGF)/c-MET Signaling
The hepatocyte growth factor (HGF)/c-MET signaling pathway is another critical pathway involved in cell growth, invasion, and angiogenesis. mdpi.comnih.gov Aberrant activation of this pathway is implicated in the progression and treatment resistance of various cancers. frontiersin.orgfrontiersin.org In some preclinical models, resistance to anlotinib has been associated with the upregulation of HGF/c-MET signaling. mdpi.comspandidos-publications.com This activation can be ligand-dependent or independent and can lead to the maintenance of downstream signaling cascades like the PI3K/Akt and MAPK pathways, even in the presence of anlotinib. nih.gov Studies have shown that anlotinib can inhibit osteosarcoma cell growth and metastasis by dually blocking the VEGFR2 and MET signaling pathways. spandidos-publications.com Furthermore, a combination of anlotinib and osimertinib (B560133) has been shown to reverse osimertinib resistance in NSCLC by inactivating the c-MET/MYC/AXL axis. bohrium.com
Acquired Mutations or Amplifications in Receptor Tyrosine Kinases (e.g., FGFR, PDGFR, c-Kit)
Anlotinib exerts its effects by binding to and inhibiting multiple receptor tyrosine kinases (RTKs), including FGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit. mdpi.com However, genetic alterations in these target kinases can lead to acquired resistance. Mutations within the kinase domain of these receptors can prevent anlotinib from binding effectively, thereby rendering the drug inactive. mdpi.com Similarly, amplification of the genes encoding these RTKs can lead to their overexpression, overwhelming the inhibitory capacity of anlotinib and allowing for continued signaling and tumor growth. mdpi.com
Adaptive Changes in the Tumor Microenvironment (e.g., Hypoxia-Induced Alterations)
The tumor microenvironment (TME) plays a crucial role in tumor progression and response to therapy. aacrjournals.org Anti-angiogenic therapies like anlotinib can induce hypoxia (low oxygen levels) within the tumor. nih.govelsevier.es While this is an intended effect to starve the tumor, it can also trigger adaptive responses that promote resistance. patsnap.com Hypoxia can lead to alterations in the TME that enhance tumor cell survival, invasion, and immune evasion. mdpi.comelsevier.es For instance, hypoxia can induce the expression of factors like hypoxia-inducible factor-1α (HIF-1α), which is associated with tumor progression and metastasis. elsevier.esnih.gov Anlotinib has been found to regulate HIF-1α expression. nih.gov Furthermore, prolonged anti-angiogenic treatment can lead to vascular normalization, which, while initially beneficial, can be followed by a period where the tumor activates compensatory pathways, leading to resistance. aacrjournals.org
Molecular Resistance Mechanisms
At the molecular level, specific molecules have been implicated in mediating resistance to anlotinib.
Elevated Plasma Exosomal miR-136-5p Levels
Recent research has highlighted the role of exosomes, small vesicles released by cells, in intercellular communication and the transfer of drug resistance. mdpi.com In the context of anlotinib resistance in non-small cell lung cancer (NSCLC), elevated levels of a specific microRNA, miR-136-5p, in plasma exosomes have been correlated with a poor clinical response to the drug. nih.govnih.gov
Studies have demonstrated that anlotinib-resistant NSCLC cells can package miR-136-5p into exosomes and transfer them to sensitive parental cells. mdpi.com This transfer of miR-136-5p confers anlotinib resistance to the recipient cells. nih.govresearchgate.net The mechanism involves miR-136-5p targeting and downregulating the protein phosphatase 2 regulatory subunit Balpha (PPP2R2A). nih.govnih.gov The downregulation of this tumor suppressor leads to the activation of the Akt signaling pathway, which promotes cell proliferation and survival, thereby contributing to anlotinib resistance. mdpi.comnih.gov
Table 1: Key Preclinical Resistance Mechanisms to Anlotinib Dihydrochloride (B599025)
| Category | Specific Mechanism | Description | Key Molecules/Pathways Involved |
|---|---|---|---|
| Activation of Compensatory Pathways | Upregulation of FGF/FGFR Axis | Increased signaling through the FGF/FGFR pathway to promote angiogenesis and cell survival. | FGF, FGFR |
| Upregulation of HGF/c-MET Signaling | Activation of the HGF/c-MET pathway to maintain pro-tumorigenic signals. | HGF, c-MET, PI3K/Akt, MAPK | |
| Genetic Alterations | Acquired Mutations/Amplifications in RTKs | Genetic changes in target kinases that reduce anlotinib's binding affinity or overwhelm its inhibitory effect. | FGFR, PDGFR, c-Kit |
| Tumor Microenvironment | Hypoxia-Induced Alterations | Adaptive changes in the TME due to low oxygen levels, promoting tumor survival and resistance. | HIF-1α |
| Molecular Mechanisms | Elevated Plasma Exosomal miR-136-5p | Transfer of miR-136-5p via exosomes from resistant to sensitive cells, conferring resistance. | Exosomes, miR-136-5p, PPP2R2A, Akt |
Activation of PI3K-Akt Signaling via Ubiquitin-Specific Protease 18 (USP18) and Aurora B Kinase Stability
Resistance to targeted therapies like Anlotinib is a significant hurdle in cancer treatment. One of the key mechanisms of preclinical resistance to Anlotinib involves the activation of the PI3K-Akt signaling pathway, which is mediated by the stabilization of Aurora B kinase through the action of Ubiquitin-Specific Protease 18 (USP18). aacrjournals.orgresearchgate.nethkexnews.hk
Research in medullary thyroid carcinoma (MTC) has identified USP18 as a critical molecule in mediating Anlotinib resistance. aacrjournals.orgresearchgate.netresearcher.life Genome-wide in vitro screening using a CRISPR-dCas9-SAM system in a human MTC cell line pinpointed USP18 as a top candidate gene associated with Anlotinib resistance. aacrjournals.orgresearchgate.nethkexnews.hk Further studies have shown that higher expression levels of USP18 in MTC patient tumor samples correlate with a poorer prognosis. aacrjournals.orgresearchgate.net
In preclinical models, the overexpression of USP18 in MTC tumor cells has been demonstrated to promote tumor proliferation and significantly reduce the rate of apoptosis when treated with Anlotinib. aacrjournals.orgresearchgate.net In vivo studies using subcutaneous xenograft tumors in mice showed that tumors overexpressing USP18 grew more significantly when treated with Anlotinib compared to control groups. aacrjournals.orgresearchgate.net
The underlying mechanism involves USP18's function as a deubiquitinating enzyme. It specifically removes ISG15-like ubiquitin modifications from Aurora B kinase. aacrjournals.orgresearchgate.net This deubiquitination process enhances the stability of the Aurora B kinase protein. The stabilized Aurora B kinase then promotes the proliferation of MTC tumor cells through the activation of the PI3K-Akt signaling pathway. aacrjournals.orgresearchgate.net This cascade of events ultimately leads to the development of resistance to Anlotinib in MTC patients. aacrjournals.orgresearchgate.nethkexnews.hk
The application of an Aurora B kinase inhibitor in Anlotinib-resistant MTC cell lines has been shown to significantly inhibit tumor cell proliferation and increase apoptosis, even in cells overexpressing USP18. aacrjournals.orgresearchgate.net In mouse xenograft models, the combination of Anlotinib with an Aurora B kinase inhibitor resulted in significant inhibition of tumor growth. aacrjournals.orgresearchgate.net These findings suggest that targeting Aurora B kinase could be an effective strategy to overcome USP18-mediated Anlotinib resistance. aacrjournals.orgresearchgate.nethkexnews.hk
| Key Molecule | Function in Resistance | Downstream Effect | Implication for Treatment |
| USP18 | Deubiquitinates and stabilizes Aurora B kinase. aacrjournals.orgresearchgate.net | Activation of PI3K-Akt signaling, promoting cell proliferation. aacrjournals.orgresearchgate.nethkexnews.hk | High expression is a poor prognostic marker. aacrjournals.orgresearchgate.net |
| Aurora B Kinase | Stabilized by USP18, activates PI3K-Akt pathway. aacrjournals.orgresearchgate.net | Promotes tumor cell proliferation and resistance to Anlotinib. aacrjournals.orgresearchgate.net | A potential therapeutic target to overcome resistance. aacrjournals.orgresearchgate.net |
| PI3K-Akt Pathway | Activated by stabilized Aurora B kinase. aacrjournals.orgresearchgate.net | Drives cell survival and proliferation, contributing to resistance. biorxiv.org | Inhibition of this pathway can restore sensitivity. biorxiv.org |
Role of C-X-C Chemokine Ligand 2 (CXCL2) in Circumventing Resistance
The chemokine C-X-C motif ligand 2 (CXCL2) has been identified as a significant factor in the context of acquired resistance to Anlotinib, particularly in non-small cell lung cancer (NSCLC). nih.govresearchgate.net Transcriptome profiling of Anlotinib-resistant human lung cancer cells revealed CXCL2 as one of the candidate genes potentially involved in the resistance mechanism. nih.govnih.gov
CXCL2 is a cytokine known for its role in various biological processes, including inflammation, wound healing, and angiogenesis. nih.gov Recent studies have also implicated it in acquired drug resistance in several cancers, such as breast cancer, colorectal cancer, and glioblastoma. nih.gov In the context of Anlotinib, research suggests that CXCL2 plays a crucial role in the development of resistance. nih.govresearchgate.net Functional assays have been performed to investigate the direct relationship between CXCL2 and Anlotinib resistance. nih.gov
One proposed mechanism to counteract this form of resistance involves the use of exogenous CXCL2. spandidos-publications.comnih.gov It has been suggested that supplementing with C-X-C chemokine ligand 2 may be a viable strategy to circumvent Anlotinib resistance, although the precise mechanisms for how this works are still under investigation. spandidos-publications.comnih.gov The involvement of CXCL2 in resistance highlights the complex interplay of cytokine signaling in the tumor microenvironment and its impact on therapeutic efficacy. nih.govamegroups.org
| Cell Line | Resistance Mechanism | Experimental Finding |
| NCI-H1975 (NSCLC) | Involvement of CXCL2 | CXCL2 was identified as one of 127 candidate genes potentially associated with Anlotinib resistance through transcriptome profiling. nih.gov |
| Various Cancer Models | Circumventing Resistance | Supplementing with exogenous CXCL2 has been proposed as a potential method to overcome Anlotinib resistance. spandidos-publications.comnih.gov |
Overcoming Multidrug Resistance in Preclinical Models
Anlotinib has demonstrated potential in overcoming multidrug resistance (MDR) in various preclinical cancer models, suggesting a broader utility beyond its primary anti-angiogenic function. nih.govfrontiersin.org
In osteosarcoma, Anlotinib has been shown to reverse MDR mediated by P-glycoprotein (PGP1), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells. frontiersin.org Studies on multidrug-resistant osteosarcoma cell lines (KHOSR2 and U2OSR2) that overexpress PGP1 revealed that Anlotinib significantly increased their sensitivity to conventional chemotherapeutic agents. frontiersin.org Mechanistically, Anlotinib inhibits the efflux function of PGP1, leading to an increased intracellular accumulation of PGP1 substrate drugs. frontiersin.org While Anlotinib stimulates the ATPase activity of PGP1, it does not affect the expression level or the cellular localization of the transporter. frontiersin.org In vivo, combining Anlotinib with doxorubicin (B1662922) in a xenograft mouse model using multidrug-resistant osteosarcoma cells resulted in a significant decrease in tumor growth rate and size compared to treatment with either drug alone. frontiersin.org Similarly, Anlotinib increased the sensitivity of osteosarcoma cells to cisplatin (B142131) in vitro and in vivo. nih.gov
In colorectal cancer (CRC), Anlotinib has also shown efficacy against multidrug-resistant cells. biorxiv.orgjcancer.org One mechanism involves the inactivation of the PI3K/AKT signaling pathway. biorxiv.org In multidrug-resistant colorectal cancer cells (HCT-8/5-FU), Anlotinib was found to inhibit cell viability, reduce colony formation, and induce apoptosis by down-regulating key proteins in the PI3K/AKT pathway. biorxiv.org Another study in CRC demonstrated that Anlotinib can suppress metastasis and overcome multidrug resistance by dually blocking the MET and ABCB1 (also known as P-glycoprotein) signaling pathways. jcancer.org Anlotinib enhanced the intracellular accumulation of oxaliplatin (B1677828) in MDR cells, indicating its ability to counteract transporter-mediated resistance. jcancer.org
These findings from preclinical models suggest that Anlotinib can act as an MDR modulator, potentially enhancing the efficacy of conventional chemotherapy regimens in resistant tumors. nih.govfrontiersin.org Its ability to inhibit multiple targets, including those involved in drug resistance pathways, contributes to its potential in overcoming this significant clinical challenge. spandidos-publications.comnih.gov
| Cancer Model | Resistance Mechanism | Anlotinib's Effect | Key Findings |
| Osteosarcoma | P-glycoprotein (PGP1) overexpression | Inhibits PGP1 efflux function, increasing intracellular drug concentration. frontiersin.org | Significantly enhances the efficacy of doxorubicin and cisplatin in vitro and in vivo. nih.govfrontiersin.org |
| Colorectal Cancer | PI3K/AKT pathway activation | Inactivates the PI3K/AKT pathway, inducing apoptosis. biorxiv.org | Overcomes resistance in HCT-8/5-FU cells. biorxiv.org |
| Colorectal Cancer | MET and ABCB1 signaling | Dual blockade of MET and ABCB1 pathways. jcancer.org | Reverses multidrug resistance and inhibits metastasis. jcancer.org |
Pharmacological and Toxicological Investigations of Anlotinib Dihydrochloride Preclinical Focus
In Vitro Kinase Function Tests and Selectivity Profiling
Anlotinib (B1662124) has been characterized as a potent and highly selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov In vitro kinase assays have demonstrated that anlotinib exhibits a strong inhibitory effect on VEGFR2 with an IC50 value of 0.2 nmol/L. nih.gov It also shows high potency against VEGFR3 with an IC50 of 0.7 nmol/L. nih.govselleck.co.jp The inhibitory activity against VEGFR1 is less pronounced, with an IC50 value of 26.9 nmol/L. nih.govselleck.co.jp
Compared to other well-known tyrosine kinase inhibitors, anlotinib displays a favorable selectivity profile. For instance, it is approximately 20-fold more potent than sunitinib (B231) in inhibiting VEGFR2/3. nih.gov Anlotinib also targets other kinases involved in tumor progression, including c-Kit (IC50 of 14.8 nmol/L) and platelet-derived growth factor receptor β (PDGFRβ) (IC50 of 115.0 nmol/L). nih.govselleck.co.jp However, its effect on other kinases like c-Met, c-Src, epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) is minimal, even at concentrations up to 2000 nmol/L, highlighting its high selectivity. selleck.co.jp
Table 1: In Vitro Kinase Inhibition Profile of Anlotinib
| Kinase Target | IC50 (nmol/L) |
|---|---|
| VEGFR2 | 0.2 |
| VEGFR3 | 0.7 |
| c-Kit | 14.8 |
| VEGFR1 | 26.9 |
Molecular Dynamics Simulations for Binding Mechanisms
Molecular modeling studies have provided insights into the binding mechanism of anlotinib to its primary target, VEGFR2. These simulations reveal that anlotinib occupies the ATP-binding pocket of the VEGFR2 tyrosine kinase domain. nih.govnih.govresearchgate.net This binding is stabilized by the formation of hydrogen bonds with critical amino acid residues within the pocket. nih.gov The specific interactions within the ATP-binding site are responsible for the potent and selective inhibition of VEGFR2 activity. nih.govnih.gov
In silico studies have also been employed to compare the binding of anlotinib to different kinases, such as c-Kit. researchgate.net These comparative molecular dynamics simulations help to explain the observed selectivity in kinase inhibition assays, demonstrating how structural differences in the ATP-binding pockets of various kinases influence their affinity for anlotinib. researchgate.netdovepress.com
Pharmacodynamic Biomarkers in Preclinical Models (e.g., VEGFR2 phosphorylation, downstream signaling)
The inhibitory effect of anlotinib on its target kinases translates into the suppression of downstream signaling pathways crucial for tumor growth and angiogenesis. In preclinical models, anlotinib has been shown to effectively inhibit the phosphorylation of VEGFR2 in a dose-dependent manner. nih.govfrontiersin.org This inhibition of VEGFR2 activation subsequently blocks its downstream signaling cascades.
Specifically, anlotinib has been observed to suppress the phosphorylation of downstream signaling proteins such as ERK1/2 and Akt. nih.govdovepress.com In human umbilical vein endothelial cells (HUVECs), anlotinib inhibited VEGF-stimulated phosphorylation of VEGFR2 and ERK1/2 at low nanomolar concentrations. nih.gov Similarly, it inhibited PDGF-BB-stimulated phosphorylation of PDGFRβ, AKT, and ERK in U-87 MG cells, although with lower potency compared to its effect on VEGFR2. nih.gov Studies have also shown that anlotinib can inhibit the phosphorylation of JAK2 and STAT3, further highlighting its multi-faceted mechanism of action. frontiersin.org This broad-spectrum inhibition of key signaling pathways underscores its potent anti-angiogenic and anti-tumor activity. nih.gov
Modulation of Extracellular Matrix Components and Physical Properties of Tumors
Recent preclinical research has uncovered a novel mechanism of anlotinib's action: its ability to modulate the tumor microenvironment by altering the extracellular matrix (ECM). researchgate.net The ECM, composed of proteins like collagens and fibronectin, contributes to the physical stiffness of tumors and can act as a barrier to drug penetration. tandfonline.comthno.org
Studies have shown that anlotinib can regulate the expression of ECM components, leading to a significant reduction in tumor stiffness. researchgate.net This modulation of the ECM results in a loosening of the tumor tissue structure. researchgate.net Mechanistically, this effect is associated with the suppression of the Ras homologue family member A (RhoA)/Rho-associated protein kinase (ROCK) signaling pathway. researchgate.net By altering the physical properties of the tumor, anlotinib can decrease interstitial fluid pressure and tumor solid pressure. researchgate.net This not only has a direct anti-tumor effect but may also enhance the distribution and retention of co-administered anti-cancer drugs within the tumor. researchgate.net
Research Methodologies and Experimental Models Employed in Anlotinib Dihydrochloride Studies
In Vitro Cell-Based Assays
In vitro studies are fundamental in characterizing the cellular responses to anlotinib (B1662124). A variety of established assays have been employed to assess its effects on cell viability, apoptosis, migration, and the formation of vascular structures.
The cytotoxic and cytostatic effects of anlotinib have been extensively evaluated using cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay frequently used to measure the metabolic activity of cells, which serves as an indicator of cell viability. Studies have shown that micromolar concentrations of anlotinib are typically required to directly inhibit the proliferation of various tumor cells in vitro. nih.gov For instance, anlotinib has been shown to inhibit the growth of a wide range of cancer cell lines, including colorectal, renal, lung, breast, leukemia, melanoma, and glioblastoma cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) generally falling between 3 and 12.5 µM. caymanchem.com
Colony formation assays, which assess the ability of a single cell to grow into a colony, provide insight into the long-term proliferative capacity of cancer cells. Anlotinib has demonstrated a significant, concentration-dependent ability to inhibit colony formation in various cancer cell lines, including hypopharyngeal carcinoma (Fadu cells), gastric cancer cells, and colorectal cancer cells. nih.govbjorl.orgfrontiersin.orgelsevier.es For example, in Fadu hypopharyngeal cancer cells, anlotinib was shown to significantly reduce the number of cell colonies compared to untreated controls. bjorl.orgelsevier.es Similarly, its inhibitory effect on colony formation has been observed in Lewis lung carcinoma (LLC) cells. tandfonline.com
Table 1: Effect of Anlotinib on Cancer Cell Viability and Proliferation
| Assay Type | Cell Line(s) | Key Findings | Citations |
|---|---|---|---|
| MTT Assay | SW620, HT-29 (Colorectal); 786-O, Caki-1 (Renal); A549, NCI H526 (Lung); MDA-MB-231 (Breast); HMC-1 (Leukemia); A375 (Melanoma); U-87 MG (Glioblastoma) | Inhibited cell growth with IC50 values ranging from 3-12.5 µM. | caymanchem.com |
| CCK-8 Assay | Fadu (Hypopharyngeal) | Inhibited cell proliferation in a concentration- and time-dependent manner. | nih.govelsevier.es |
| CCK-8 Assay | TE-1 (Esophageal) | Decreased cell viability with an IC50 of 9.454 µM after 24 hours. | nih.gov |
| Colony Formation | Fadu (Hypopharyngeal) | Significantly inhibited the formation of cell colonies. | bjorl.orgelsevier.es |
| Colony Formation | Lewis lung cancer (LLC), HUVECs | Restrained the proliferation and colony formation ability. | tandfonline.com |
| Colony Formation | Gastric Cancer (GC) cells | Significantly inhibited the proliferation of GC cells. | frontiersin.org |
| Colony Formation | HCT-8/5-FU (Colorectal) | Significantly inhibited the number of cloned cells. | biorxiv.org |
To determine if the observed reduction in cell viability is due to the induction of programmed cell death, researchers employ apoptosis detection assays. DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. biorxiv.org
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a quantitative method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.gov Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells. biorxiv.orgnih.gov
Studies have consistently shown that anlotinib induces apoptosis in a variety of cancer cells. eurekaselect.com For example, in hypopharyngeal cancer Fadu cells and pancreatic cancer cells, flow cytometry analysis revealed a dose-dependent increase in the percentage of apoptotic cells following treatment with anlotinib. nih.govnih.gov Similar results were observed in breast cancer cell lines (MCF-7 and MDA-MB-231), where anlotinib treatment significantly increased both early and late apoptotic cell populations. imrpress.comimrpress.com These findings are often corroborated by Western blot analysis showing an increase in pro-apoptotic proteins like Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2. nih.govimrpress.com
The ability of anlotinib to inhibit metastasis is investigated using cell migration and invasion assays. The wound-healing or "scratch" assay is a straightforward method to study directional cell migration in vitro. bjorl.org A scratch is made on a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. frontiersin.org
Transwell assays, with or without a Matrigel coating, are used to quantify cell migration and invasion, respectively. researchgate.net Cells are seeded in the upper chamber of a Transwell insert, and their movement toward a chemoattractant in the lower chamber is measured by counting the cells that have passed through the porous membrane. aging-us.com The Matrigel-coated membrane in the invasion assay mimics the basement membrane, providing a barrier that cells must actively degrade and invade.
Anlotinib has been shown to effectively inhibit the migration and invasion of various cancer cells, including those from hypopharyngeal carcinoma, glioblastoma, gastric cancer, and colorectal cancer. nih.govfrontiersin.orgresearchgate.net In human umbilical vein endothelial cells (HUVECs), anlotinib inhibited migration in response to VEGF stimulation with a very low IC50 value of 0.1 nmol/L. nih.gov Studies on glioblastoma cells (A172, U251, and U87) and gastric cancer cells also demonstrated that anlotinib significantly suppressed both migration in wound-healing assays and invasion through Matrigel-coated Transwell chambers. frontiersin.orgresearchgate.net
The anti-angiogenic activity of anlotinib is directly assessed by its ability to inhibit the formation of capillary-like structures by endothelial cells, a critical step in angiogenesis. In this assay, endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract like Matrigel, where they spontaneously align and form tube-like networks. tandfonline.comnih.gov
The efficacy of anlotinib is quantified by measuring changes in the number of tubes, tube length, and branching points. tandfonline.com Research has consistently shown that anlotinib potently inhibits tube formation by HUVECs in a concentration-dependent manner. nih.govnih.gov Following treatment with nanomolar concentrations of anlotinib, a significant reduction in the formation of enclosed tubes is observed. nih.gov This assay provides direct evidence of anlotinib's anti-angiogenic effect by interfering with endothelial cell morphogenesis. nih.gov
To study angiogenesis in a more complex, three-dimensional tissue environment, ex vivo models like the rat aortic ring assay are used. nih.gov In this model, cross-sections of a rat thoracic aorta are embedded in a gel matrix (e.g., Matrigel) and cultured. nih.govresearchgate.net In response to growth factors like VEGF, microvessels sprout from the aortic explant, mimicking several stages of angiogenesis, including the proliferation, migration, and differentiation of endothelial cells. nih.gov
Anlotinib has been shown to significantly inhibit this process. nih.govselleckchem.com When added to the culture medium, anlotinib effectively suppresses the outgrowth of microvessels from the rat aortic rings in a dose-dependent manner, further confirming its potent anti-angiogenic properties in a tissue context that closely resembles in vivo conditions. nih.govresearchgate.netresearchgate.net
Endothelial Tube Formation Assays (e.g., HUVEC models)
Molecular and Biochemical Techniques
To dissect the molecular pathways through which anlotinib exerts its effects, a range of biochemical and molecular biology techniques are employed. These methods are crucial for identifying the drug's direct targets and downstream signaling consequences.
Enzyme-Linked Immunosorbent Assays (ELISAs) and kinase activity assays are used to determine the inhibitory potency of anlotinib against a panel of purified tyrosine kinases. nih.gov These assays have established that anlotinib is a highly potent inhibitor of VEGFR2, with an IC50 value of 0.2 nmol/L, and also shows high potency against VEGFR3 (IC50 = 0.7 nmol/L). caymanchem.comnih.gov Its inhibitory activity extends to other kinases involved in tumorigenesis and angiogenesis, including PDGFRβ, FGFR1, and c-Kit, though with generally lower potency compared to VEGFR2. caymanchem.comnih.gov
Western blot analysis is a cornerstone technique used to detect changes in protein expression and phosphorylation status, providing a snapshot of signaling pathway activity. frontiersin.org Studies have extensively used Western blotting to show that anlotinib inhibits the ligand-stimulated phosphorylation of its target receptors, such as VEGFR2 in HUVECs, PDGFRβ in U-87MG cells, and c-Kit in Mo7e cells. nih.gov
Furthermore, these analyses reveal that anlotinib blocks the activation of key downstream signaling cascades. The two major pathways consistently shown to be inhibited by anlotinib are the PI3K/Akt and MAPK/ERK pathways. researchgate.netfrontiersin.orgresearchgate.net For example, treatment with anlotinib leads to a decrease in the phosphorylation of Akt and ERK1/2 in various cancer and endothelial cells. nih.govcancerbiomed.orgmdpi.com By inhibiting these central pathways, anlotinib disrupts a multitude of cellular processes, including proliferation, survival, and migration. nih.govbiorxiv.org Other signaling molecules and pathways investigated in the context of anlotinib's action include JAK2/STAT3, FASN, and proteins related to the cell cycle (e.g., Cyclin D1, CDK4) and apoptosis (e.g., Bcl-2, Bax, Caspase-3). biorxiv.orgnih.govbiorxiv.orgamegroups.org
Table 2: Key Molecular Targets and Pathways Affected by Anlotinib
| Technique | Target/Pathway | Cell Line(s) | Key Findings | Citations |
|---|---|---|---|---|
| Kinase Assays | VEGFR2, VEGFR3, VEGFR1, PDGFRβ, c-Kit, FGFR1 | Cell-free | Potent inhibition with low nanomolar IC50 values, especially for VEGFR2/3. | caymanchem.comnih.gov |
| Western Blot | p-VEGFR2, p-ERK1/2 | HUVECs | Inhibited VEGF-stimulated phosphorylation in a concentration-dependent manner. | nih.gov |
| Western Blot | p-MET, p-VEGFR2 | Osteosarcoma cells, HUVECs | Suppressed phosphorylation of VEGFR2 and MET and their downstream pathways. | researchgate.net |
| Western Blot | p-Akt, p-ERK | Multiple cancer cell lines | Decreased phosphorylation, indicating inhibition of PI3K/Akt and MAPK/ERK pathways. | frontiersin.orgcancerbiomed.orgmdpi.com |
| Western Blot | PI3K/Akt pathway proteins | HCT-8/5-FU (Colorectal) | Down-regulated key proteins in the pathway, overcoming drug resistance. | biorxiv.orgbiorxiv.org |
| Western Blot | VEGFR/JAK2/STAT3 | HCT-116, LOVO (Colorectal) | Inhibited the phosphorylation levels of VEGFR, JAK2, and STAT3. | nih.gov |
| Western Blot | Apoptosis Proteins (Bcl-2, Bax, Cleaved Caspase-3) | Pancreatic cancer cells, Colorectal cancer cells | Down-regulated anti-apoptotic Bcl-2 and up-regulated pro-apoptotic Bax and cleaved caspase-3. | nih.govbiorxiv.org |
Western Blot Analysis (Protein Expression and Phosphorylation States)
Western blot analysis is a cornerstone technique in anlotinib research, used to detect changes in the expression levels and phosphorylation status of specific proteins within cancer cells and tissues following treatment. This method provides critical insights into the molecular pathways modulated by the compound.
Studies have consistently shown that anlotinib inhibits the phosphorylation of key receptor tyrosine kinases and their downstream signaling components. In human lymphatic endothelial cells (hLECs), anlotinib was found to inhibit the vascular endothelial growth factor-C (VEGF-C)-induced phosphorylation of vascular endothelial growth factor receptor 3 (VEGFR-3) and the downstream signaling proteins Akt and Erk. cancerbiomed.org Similarly, in intrahepatic cholangiocarcinoma (ICC) cells, anlotinib abrogated VEGF-induced phosphorylation of VEGFR2 and AKT. researchgate.net This inhibition of critical signaling pathways leads to corresponding changes in proteins that regulate cell survival, proliferation, and metastasis.
Anlotinib treatment has been observed to modulate proteins involved in apoptosis (programmed cell death) and cell cycle progression. In colorectal and breast cancer cell lines, treatment resulted in the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, and Cytochrome C. biorxiv.orgimrpress.comresearchgate.net Furthermore, proteins that drive the cell cycle, including cyclin D1 and CDK4, were downregulated in colorectal cancer cells. biorxiv.org In ovarian cancer cells, anlotinib was shown to decrease the expression of stemness-related proteins like SOX2 and NANOG. iiarjournals.orgiiarjournals.org
The table below summarizes key proteins analyzed by Western Blot in anlotinib studies and their observed changes in expression or phosphorylation.
| Cell/Tissue Type | Target Protein | Effect of Anlotinib | Reference |
| Human Lymphatic Endothelial Cells (hLECs) | p-VEGFR-3, p-Akt, p-Erk | Decreased Phosphorylation | cancerbiomed.org |
| Intrahepatic Cholangiocarcinoma (ICC) | p-VEGFR2, p-AKT | Decreased Phosphorylation | researchgate.net |
| Intrahepatic Cholangiocarcinoma (ICC) | CDK1, Survivin, Bcl-2, N-cadherin | Decreased Expression | researchgate.net |
| Intrahepatic Cholangiocarcinoma (ICC) | Bax, E-cadherin | Increased Expression | researchgate.net |
| Colorectal Cancer | Survivin, Cyclin D1, CDK4, Bcl-2, N-cadherin, MMP-2, MMP-9 | Decreased Expression | biorxiv.org |
| Colorectal Cancer | Bax, Cleaved Caspase-3, E-cadherin | Increased Expression | biorxiv.org |
| Ovarian Cancer | SOX2, NANOG, ALDH1A1 | Decreased Expression | iiarjournals.orgiiarjournals.org |
| Breast Cancer | Bcl-2, p62 | Decreased Expression | imrpress.com |
| Breast Cancer | LC3B-II/LC3B-I Ratio, Bak, Cytochrome C, Cleaved Caspases | Increased Expression/Ratio | imrpress.com |
| Colon Cancer | Bcl-2 | Decreased Expression | researchgate.net |
| Colon Cancer | PARP-1, Cleaved-caspase-3, Bax, Cytochrome c | Increased Expression | researchgate.net |
Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokines/Growth Factors
ELISA is a widely used quantitative immunoassay to measure the concentrations of specific cytokines, growth factors, and other proteins in biological fluids like serum, plasma, or cell culture supernatants. In anlotinib research, ELISA helps to understand the drug's impact on the tumor microenvironment and systemic inflammatory responses.
Studies have utilized ELISA to assess changes in circulating cytokines in patients undergoing treatment, aiming to identify potential biomarkers of response. In a study involving patients with various solid tumors, higher serum levels of Interleukin-2 (IL-2), IL-4, IL-10, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) were found in patients who responded to a combination therapy of anlotinib and an anti-PD-1 antibody. researchgate.net In a mouse model of pulmonary fibrosis, anlotinib treatment was shown to reduce the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid. nih.gov This suggests that anlotinib possesses anti-inflammatory properties in addition to its anti-angiogenic effects.
The table below lists cytokines and growth factors measured by ELISA in anlotinib studies.
| Sample Type | Cytokine/Growth Factor | Key Finding | Reference |
| Human Serum (Solid Tumors) | IL-2, IL-4, IL-10, TNF-α, IFN-γ | Higher levels found in clinical responders. | researchgate.net |
| Human Serum (Solid Tumors) | IL-6 | No significant change reported. | researchgate.net |
| Mouse Alveolar Lavage Fluid | IL-1β, IL-4, IL-6, TNF-α | Levels were attenuated by anlotinib treatment. | nih.gov |
| Not Specified | Angiopoietin-1 (Ang-1), Angiopoietin-2 (Ang-2) | ELISA kits mentioned for potential analysis. | ejgo.net |
| Human Plasma (Hepatocellular Carcinoma) | Various Cytokines | Analyzed for relationship to treatment efficacy. | d-nb.info |
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression
Quantitative PCR, also known as real-time PCR (RT-qPCR), is used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. This technique allows researchers to validate findings from broader transcriptomic analyses and to investigate anlotinib's effect on the transcription of genes involved in key cancer-related processes.
In ovarian cancer cells, qPCR analysis demonstrated that anlotinib downregulates the mRNA expression of genes associated with cancer cell stemness, including OCT4, SOX2, NANOG, CD44, and ALDH1A1. iiarjournals.orgiiarjournals.org In breast cancer cells, anlotinib treatment led to an upregulation of mRNA levels for pro-apoptotic genes such as BAX, BAD, BID, and several caspases, while downregulating the anti-apoptotic gene Bcl-2. imrpress.com Furthermore, studies on anlotinib-resistant non-small cell lung cancer (NSCLC) cells used qPCR to validate the differential expression of genes identified through RNA sequencing, such as KLK5 and L1CAM, which were associated with resistance. nih.gov
The following table summarizes genes whose expression has been quantified by qPCR in studies of anlotinib.
| Cell Type | Gene | Effect of Anlotinib on mRNA Expression | Reference |
| Ovarian Cancer | OCT4, SOX2, NANOG, CD44, ALDH1A1 | Downregulated | iiarjournals.orgiiarjournals.org |
| Breast Cancer | BAX, BAD, BID, Caspase1, Caspase3, Caspase8, Caspase9 | Upregulated | imrpress.com |
| Breast Cancer | Bcl-2 | Downregulated | imrpress.com |
| Breast Cancer | Autophagy-related molecules | Upregulated | imrpress.com |
| NSCLC (Anlotinib-Resistant) | KLK5, L1CAM | Validated differential expression associated with resistance. | nih.gov |
RNA Sequencing (RNA-seq) and Bioinformatic Analysis
RNA sequencing provides a comprehensive, unbiased snapshot of the entire transcriptome (the full range of RNA molecules) of a cell or tissue at a given moment. This powerful technique, combined with bioinformatic analysis, allows researchers to discover novel genes and pathways affected by anlotinib.
Transcriptome profiling of anlotinib-resistant NSCLC cells identified 1,315 differentially expressed genes, with 595 being up-regulated and 720 down-regulated, pointing towards angiogenesis-related genes as key players in resistance. nih.gov In another study using lung cancer cells, RNA-seq and subsequent bioinformatic analysis revealed that anlotinib regulates the expression of genes related to the extracellular matrix (ECM). nih.govresearchgate.net This modulation was found to suppress the RhoA/ROCK signaling pathway, which is involved in ECM remodeling and stiffness. nih.govresearchgate.netresearchgate.net These findings suggest that beyond anti-angiogenesis, anlotinib may alter the physical properties of tumors. researchgate.net
Label-Free Quantitative Proteomics
Label-free quantitative proteomics is a high-throughput technique used to identify and quantify thousands of proteins from complex samples. This provides a global view of the changes in the proteome (the entire set of proteins) in response to a drug.
Flow Cytometry for Immune Cell Phenotyping and Subsets
Flow cytometry is a laser-based technology used for cell counting, sorting, and biomarker detection. In anlotinib research, it is frequently applied to analyze the cell cycle, detect apoptosis, and characterize the phenotype and proportions of different immune cell populations within the tumor microenvironment or in circulation.
Studies have used flow cytometry to demonstrate that anlotinib can induce cell cycle arrest and apoptosis in cancer cells. biorxiv.orgresearchgate.netnih.govfrontiersin.org Beyond direct effects on tumor cells, flow cytometry has been instrumental in revealing the immunomodulatory effects of anlotinib. In mouse tumor models, anlotinib treatment was shown to increase the infiltration of myeloid cells (CD11b+), particularly dendritic cells (DCs) and non-M2-like macrophages, while also activating tumor-infiltrating natural killer (NK) cells. nih.gov Interestingly, the treatment did not significantly alter the proportions of CD4+ and CD8+ T cells within the tumor. nih.gov In a clinical setting, analysis of patient blood samples showed that individuals responding to anlotinib plus immunotherapy had lower ratios of circulating CD4/CD8 T cells. researchgate.net
In Vivo Preclinical Animal Models
In vivo preclinical animal models, primarily mouse xenograft models, are essential for evaluating the anti-tumor efficacy of anlotinib in a living system. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the drug to observe effects on tumor growth, vascularity, and metastasis.
Anlotinib has demonstrated broad and potent anti-tumor activity across a wide range of xenograft models. These include models of non-small cell lung cancer (Calu-3), ovarian cancer (SK-OV-3), colon cancer (SW-620), liver cancer (SMMC-7721), renal cancer (Caki-1), and glioma (U87MG). nih.govselleckchem.com In these models, oral administration of anlotinib led to a dose-dependent inhibition of tumor growth and, in some cases, tumor regression. nih.gov Histological analysis of tumors from treated mice consistently shows a decrease in microvessel density, confirming the compound's potent anti-angiogenic effects in vivo. nih.govselleckchem.com
Furthermore, specific models have been used to study anlotinib's effect on metastasis. In a mouse model using A549EGFP lung adenocarcinoma cells, anlotinib treatment reduced tumor lymphatic vessel density and inhibited the migration of tumor cells to lymph nodes. cancerbiomed.org Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into mice, have also been used to evaluate efficacy in more clinically relevant settings, such as for retroperitoneal liposarcoma. nih.gov
The following table provides a summary of various preclinical animal models used in anlotinib research.
| Animal Model | Cancer Type | Key Findings | Reference |
| Balb/cA-nude mice | Colon (SW-620), Ovarian (SK-OV-3), Liver (SMMC-7721), Renal (Caki-1), Glioma (U87MG), NSCLC (Calu-3) | Dose-dependent inhibition of tumor growth; decreased vascular density. | nih.govselleckchem.com |
| Mice with A549EGFP tumors | Lung Adenocarcinoma | Reduced tumor lymphatic vessel density and metastasis. | cancerbiomed.org |
| Lymphangioma mouse model | Lymphangioma | Impaired neolymphangiogenesis via VEGFR-2/3 dephosphorylation. | cancerbiomed.org |
| Xenograft tumor model | Osteosarcoma | Anlotinib plus cisplatin (B142131) reduced tumor weight and volume. | frontiersin.org |
| Xenograft mouse model | Ovarian Cancer | Anlotinib enhanced sensitivity to cisplatin. | iiarjournals.orgiiarjournals.org |
| Xenograft tumor model (AT-3 cells) | Breast Cancer | Decreased tumor volume and weight. | imrpress.com |
| Patient-derived xenograft (PDX) model | Retroperitoneal Liposarcoma | Combination with eribulin (B193375) showed effective anti-tumor effect. | nih.gov |
Human Cancer Cell Line Xenograft Models (e.g., Nude Mice)
Human cancer cell line xenograft models are a cornerstone in the preclinical evaluation of anlotinib. In these models, human cancer cells are implanted, typically subcutaneously, into immunodeficient mice, such as nude mice. This allows for the observation of tumor growth and the assessment of the antitumor effects of therapeutic agents in a living organism.
Studies have demonstrated that anlotinib exhibits potent, dose-dependent inhibition of tumor growth across a wide array of human xenograft models. nih.gov This broad-spectrum activity has been observed in models of various cancers, including colon, ovarian, liver, renal, glioma, and non-small cell lung cancer. selleckchem.comselleckchem.com For instance, in a human colon cancer SW620 xenograft model, orally administered anlotinib significantly inhibited tumor growth. nih.gov
A key finding from these xenograft studies is that anlotinib's antitumor activity is often achieved at lower doses compared to other tyrosine kinase inhibitors like sunitinib (B231). nih.gov Furthermore, in some xenograft models, treatment with anlotinib has led to tumor regression, with no rebound observed even after treatment cessation, suggesting a sustained inhibitory effect on its targets. nih.gov The efficacy of anlotinib in these models is primarily attributed to its potent anti-angiogenic properties, specifically its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov
Anlotinib has been evaluated both as a monotherapy and in combination with chemotherapy in these models, showing potent inhibitory effects in both settings. nih.govspandidos-publications.comnih.govfrontiersin.org When combined with cisplatin in an osteosarcoma xenograft model, the combination therapy significantly decreased tumor weight and volume compared to either drug alone. spandidos-publications.com Similarly, in an ovarian cancer xenograft model using SKOV3 cells, anlotinib administration led to a significant reduction in tumor growth, and this effect was enhanced when combined with cisplatin. iiarjournals.org
The table below summarizes the findings from various human cancer cell line xenograft models used in anlotinib research.
| Cancer Type | Cell Line | Key Findings |
| Colon Cancer | SW620 | Anlotinib showed dose-dependent inhibition of tumor growth. nih.gov |
| Ovarian Cancer | SK-OV-3 | Anlotinib demonstrated broad activity against this tumor xenograft. selleckchem.comselleckchem.com |
| Liver Cancer | SMMC-7721 | Anlotinib showed broad activity against this tumor xenograft. selleckchem.comselleckchem.com |
| Renal Cancer | Caki-1 | Anlotinib showed broad activity against this tumor xenograft. selleckchem.comselleckchem.com |
| Glioma | U87MG | Anlotinib showed broad activity against this tumor xenograft. selleckchem.comselleckchem.com |
| Non-Small Cell Lung Cancer | Calu-3 | Anlotinib showed broad activity against this tumor xenograft. selleckchem.comselleckchem.com |
| Osteosarcoma | Not Specified | Combination with cisplatin significantly decreased tumor weight and volume. spandidos-publications.com |
| Ovarian Cancer | SKOV3 | Anlotinib reduced tumor growth, an effect enhanced by combination with cisplatin. iiarjournals.org |
| Lung Adenocarcinoma (Gefitinib-resistant) | Not Specified | Anlotinib reversed gefitinib (B1684475) resistance and showed synergistic anti-tumor effects when combined with gefitinib. mdpi.com |
Orthotopic Tumor Models
Orthotopic tumor models represent a more clinically relevant approach compared to subcutaneous xenografts. In these models, tumor cells are implanted into the corresponding organ of origin in the animal, thereby better mimicking the natural tumor microenvironment and metastatic processes.
The efficacy of anlotinib has also been demonstrated in orthotopic models. For example, in a 143B-Luc orthotopic osteosarcoma model, anlotinib significantly inhibited both the growth and lung metastasis of the implanted tumor cells. nih.gov This finding is particularly important as it highlights anlotinib's potential to not only control primary tumor growth but also to suppress the spread of cancer to distant sites, a major cause of mortality in cancer patients.
The use of orthotopic models provides a more stringent test of a drug's therapeutic potential by recreating a more faithful representation of human disease. The success of anlotinib in these models further substantiates its anti-tumor and anti-metastatic properties. nih.gov
| Cancer Type | Model | Key Findings |
| Osteosarcoma | 143B-Luc orthotopic model | Anlotinib significantly inhibited tumor growth and lung metastasis. nih.gov |
Patient-Derived Xenografts (PDX) Models
Patient-derived xenograft (PDX) models are created by directly transplanting fresh tumor tissue from a patient into an immunodeficient mouse. These models are considered to be highly predictive of clinical outcomes because they retain the histological and genetic characteristics of the original patient tumor.
Anlotinib has shown significant therapeutic efficacy in various PDX models. In PDX models of esophageal squamous cell carcinoma, the combination of anlotinib with chemoradiotherapy resulted in the most significant tumor shrinkage compared to other treatment groups. nih.gov In some cases, the tumors shrank to the point of being difficult to distinguish. nih.gov
Furthermore, in PDX models of multiple myeloma, including a bortezomib-resistant model, anlotinib treatment significantly suppressed tumor growth. frontiersin.org The mechanism behind this effect was found to involve the polarization of tumor-associated macrophages from an M2- to an M1-like phenotype, a decrease in tumor vascular function, and an increase in cell apoptosis. frontiersin.org
PDX models have also been instrumental in demonstrating the effects of anlotinib in other cancers. For instance, in cholangiocarcinoma PDX models, anlotinib treatment induced apoptosis and mesenchymal-epithelial transition, leading to significant inhibition of tumor growth. researchgate.net In retroperitoneal liposarcoma PDX models, the combination of anlotinib and eribulin was shown to exert a safe and effective anti-tumor effect. researchgate.net Similarly, in a neuroblastoma PDX model, anlotinib effectively inhibited tumor growth and promoted neuronal-like differentiation. researchgate.net
The findings from PDX models provide strong preclinical evidence for the potential clinical utility of anlotinib across a range of cancers, including those that are resistant to standard therapies.
| Cancer Type | Key Findings |
| Esophageal Squamous Cell Carcinoma | Combination with chemoradiotherapy led to the most significant tumor shrinkage. nih.gov |
| Multiple Myeloma (including bortezomib-resistant) | Significantly suppressed tumor growth. frontiersin.org |
| Cholangiocarcinoma | Induced apoptosis and mesenchymal-epithelial transition, inhibiting tumor growth. researchgate.net |
| Retroperitoneal Liposarcoma | Combination with eribulin showed a safe and effective anti-tumor effect. researchgate.net |
| Neuroblastoma | Effectively inhibited tumor growth and promoted neuronal-like differentiation. researchgate.net |
Future Directions and Unexplored Avenues in Academic Research of Anlotinib Dihydrochloride
Discovery and Characterization of Novel Anlotinib (B1662124) Dihydrochloride (B599025) Targets and Pathways
Anlotinib is recognized for its inhibitory effects on a range of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. nih.govpatsnap.commdpi.comresearchgate.net These targets are pivotal in tumor angiogenesis, growth, and metastasis. patsnap.com Preclinical research has demonstrated that anlotinib effectively inhibits the activation of VEGFR2, PDGFRβ, and FGFR1, along with the downstream ERK signaling pathway. spandidos-publications.comfrontiersin.org
However, the full spectrum of anlotinib's molecular interactions is likely broader than currently understood. Future academic inquiry is poised to uncover and validate novel targets and signaling cascades affected by this compound. For instance, recent preclinical studies have identified that anlotinib can also inhibit Ret, Aurora-B, c-FMS, and discoidin domain receptor 1 (DDR1), which are implicated in tumor progression. nih.gov Furthermore, research in colon cancer cells has revealed that anlotinib influences metabolic and ribosome pathways, affecting protein synthesis and energy support through the regulation of amino acid metabolism. Key differentially expressed genes identified in this context include SMC3, TOP2A, and PYGB.
The exploration of these newly identified targets and pathways will be crucial. Advanced proteomics, genomics, and metabolomics approaches will be instrumental in mapping the complete interactome of anlotinib. Understanding these novel interactions could explain its broad-spectrum antitumor activity and open up new therapeutic avenues. nih.govresearchgate.net
Comprehensive Elucidation of Anlotinib Dihydrochloride's Immunomodulatory Properties in Diverse Preclinical Models
Emerging evidence suggests that anlotinib's therapeutic efficacy extends beyond its direct anti-angiogenic and anti-proliferative effects to the modulation of the tumor immune microenvironment. nih.gov Preclinical studies have indicated that anlotinib can facilitate tumor vessel normalization, which in turn can improve the tumor immune landscape and promote antitumor immunity. nih.gov This immunomodulatory effect is thought to involve both innate and adaptive immune cells. nih.gov
A key area of future research will be to comprehensively characterize these immunomodulatory properties in a variety of preclinical cancer models. Studies in acute myeloid leukemia (AML) have shown that anlotinib can downregulate PD-L1 expression on leukemia stem cells (LSCs), partially restoring the interferon-gamma production of T-cells co-cultured with these LSCs. mdpi.com This suggests a mechanism for overcoming immune evasion. mdpi.com Although not a direct immune checkpoint inhibitor, anlotinib's anti-angiogenic effects may enhance the anti-tumor activity of immune cells by altering the tumor microenvironment and reducing immunosuppressive factors. frontiersin.org
Future investigations should employ sophisticated preclinical models, including humanized mice and organoid co-culture systems, to dissect the precise effects of anlotinib on different immune cell populations, such as T-cells, myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). Understanding how anlotinib reshapes the immune milieu will be critical for designing rational combination therapies with immunotherapies. mdpi.comdovepress.com
Advanced Strategies for Overcoming and Preventing Preclinical Resistance
As with other targeted therapies, the development of resistance to anlotinib is a significant clinical challenge. nih.gov Academic research is actively investigating the molecular mechanisms that drive resistance and developing strategies to overcome or prevent it.
Several mechanisms of resistance have been proposed based on preclinical observations. These include the upregulation of compensatory pro-angiogenic pathways, such as the FGF/FGFR axis or the hepatocyte growth factor (HGF)/c-MET signaling pathway, to bypass VEGFR inhibition. nih.gov Acquired mutations or amplification of other RTKs like FGFR, PDGFR, or c-Kit can also diminish anlotinib's efficacy. nih.gov Furthermore, the hypoxic tumor microenvironment induced by anti-angiogenic therapy can trigger adaptive changes leading to resistance, including enhanced epithelial-mesenchymal transition (EMT) and stromal activation. nih.gov
Preclinical studies have shown that anlotinib can overcome acquired resistance to EGFR-TKIs by inhibiting FGFR1. frontiersin.org It has also demonstrated the ability to inhibit the proliferation and induce apoptosis of KRAS-mutated lung cancer cells by downregulating MEK and ERK. frontiersin.org The broad target profile of anlotinib may inherently help in overcoming resistance developed from previous treatments. frontiersin.orgcancerbiomed.org
Future research will focus on developing innovative strategies to combat resistance. This includes the use of liquid biopsies to monitor for emerging resistance mutations and the development of next-generation inhibitors that can target these resistant clones. Combination therapies that simultaneously block primary and escape pathways are also a promising avenue. mdpi.com
Development of Novel this compound Combination Therapies in Preclinical Settings
The multi-targeted nature of anlotinib makes it an ideal candidate for combination therapies. nih.gov Preclinical studies have already shown synergistic effects when anlotinib is combined with chemotherapy and other targeted agents. frontiersin.orgresearchgate.net For example, in osteosarcoma models, combining anlotinib with cisplatin (B142131) significantly reduced tumor weight and volume compared to either drug alone. frontiersin.org
A particularly promising area is the combination of anlotinib with immunotherapy. dovepress.com The immunomodulatory effects of anlotinib can potentially enhance the efficacy of immune checkpoint inhibitors. nih.govdovepress.com Preclinical evidence supports this, showing that the combination can change the immune microenvironment in addition to inhibiting angiogenesis. dovepress.com
Future preclinical research will continue to explore novel combination strategies. This will involve testing anlotinib with a wide array of therapeutic agents, including other kinase inhibitors, epigenetic modulators, and novel immunotherapies. The goal is to identify combinations that exhibit synergistic antitumor activity and to understand the molecular basis for this synergy.
| Combination Agent | Preclinical Model | Observed Effect |
| Gefitinib (B1684475) | Gefitinib-resistant lung adenocarcinoma | Anlotinib reversed gefitinib resistance by enhancing its pro-apoptotic and anti-proliferative properties. nih.gov |
| Paclitaxel and Carboplatin | FGFR2-mutant cell lines | The combination did not appear to be more effective than anlotinib alone. nih.gov |
| Cisplatin (DDP) | Osteosarcoma | Anlotinib increased the in vitro and in vivo sensitivity of osteosarcoma cells to DDP. frontiersin.org |
| Idarubicin (B193468) | Leukemia Stem Cells (LSCs) | Anlotinib enhanced the sensitivity of LSCs to idarubicin by downregulating anti-apoptotic proteins. mdpi.com |
Identification and Validation of Preclinical Predictive and Prognostic Biomarkers for Response and Resistance
To optimize the clinical use of anlotinib, it is crucial to identify and validate biomarkers that can predict which patients are most likely to respond to treatment and which are at risk of developing resistance. nih.govspandidos-publications.com While some potential biomarkers have been suggested in clinical settings, such as activated circulating endothelial cells (aCECs), there is a need for more robust and universally applicable preclinical markers. spandidos-publications.comdovepress.com
Preclinical studies have begun to shed light on potential biomarkers. For instance, in glioblastoma models, alterations in HEG1 and RP1L1 have been associated with a shorter progression-free survival in response to anlotinib. cancerbiomed.org HEG1 is involved in angiogenesis, and RP1L1 is linked to signaling pathways like hedgehog, Wnt, and PDGF. cancerbiomed.org In non-small cell lung cancer (NSCLC), tumor cavitation has been suggested as a potential predictor of a better response. dovepress.com A preclinical study also indicated that anlotinib trough concentrations could be a predictive factor for treatment response. frontiersin.org
Future academic research will focus on the systematic discovery and validation of predictive and prognostic biomarkers using preclinical models. This will involve the analysis of tumor tissue, circulating tumor DNA (ctDNA), and other patient-derived materials to identify genetic, epigenetic, and proteomic signatures associated with anlotinib sensitivity and resistance.
Mechanistic Investigations into this compound's Long-Term Preclinical Effects and Adaptations
Most preclinical studies on anlotinib have focused on its short-term effects on tumor growth and angiogenesis. researchgate.net However, the long-term consequences of sustained anlotinib treatment are not yet fully understood. researchgate.net Tumors can adapt to chronic anti-angiogenic therapy through various mechanisms, leading to eventual relapse.
Future research needs to address the long-term effects of anlotinib in preclinical models. This includes investigating how chronic exposure to the drug alters the tumor microenvironment, the vasculature, and the tumor cells themselves. patsnap.com Studies have suggested that anlotinib can induce long-term vessel normalization, which could have sustained anti-tumor benefits. patsnap.com Understanding the adaptive responses to long-term treatment will be critical for developing strategies to maintain durable responses and prevent tumor recurrence.
In-depth Studies on this compound's Impact on the Tumor Microenvironment Beyond Angiogenesis
While the anti-angiogenic properties of anlotinib are well-established, its impact on other components of the tumor microenvironment (TME) is an area ripe for exploration. frontiersin.orgaacrjournals.org The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which can influence tumor progression and therapeutic response.
Preclinical studies have started to uncover these broader effects. For example, anlotinib has been shown to inhibit tumor stromal support by targeting PDGFRs. patsnap.com It may also affect the self-renewal and differentiation of tumor stem cells. frontiersin.org By improving the hypoxic microenvironment caused by embolization and necrosis, anlotinib can synergize with other therapies. aacrjournals.org
Future academic investigations should employ advanced imaging techniques and single-cell analysis to conduct in-depth studies of how anlotinib modulates the TME. This includes its effects on cancer-associated fibroblasts (CAFs), the extracellular matrix composition, and interstitial fluid pressure. A deeper understanding of anlotinib's comprehensive impact on the TME will provide a more complete picture of its mechanism of action and may reveal new opportunities for therapeutic intervention.
Structure-Activity Relationship (SAR) Studies for Rational Design of Next-Generation this compound Analogues
Anlotinib is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that targets multiple pathways involved in tumor growth and angiogenesis. dovepress.com It primarily inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and the stem cell factor receptor (c-Kit). nih.govmdpi.com Preclinical studies have shown that anlotinib has a stronger anti-angiogenic effect than other similar drugs like sunitinib (B231), sorafenib (B1663141), and nintedanib (B1663095) at the same concentration. spandidos-publications.comnih.gov
The high selectivity and potency of anlotinib for VEGFR2 (IC50 <1 nmol/L) are attributed to its ability to occupy the ATP-binding pocket of the kinase. nih.govnih.gov This specific binding inhibits downstream signaling pathways, such as the ERK pathway, which are crucial for endothelial cell migration and proliferation. nih.govfrontiersin.org
Future SAR studies will likely focus on modifying the chemical structure of anlotinib to enhance its binding affinity and selectivity for its primary targets, while minimizing off-target effects. The goal is to develop next-generation analogues with improved efficacy and a better safety profile. By understanding the specific chemical moieties responsible for its potent anti-angiogenic and anti-tumor activities, researchers can rationally design new compounds with optimized therapeutic properties.
Applications in Rare and Under-Researched Preclinical Cancer Models
Anlotinib has shown promise in a variety of solid tumors, and its application is being explored in less common and under-researched cancers. frontiersin.org Clinical research has already demonstrated its effectiveness in treating various cancers, including non-small-cell lung cancer, soft tissue sarcoma, medullary thyroid carcinoma, and renal cell carcinoma. maxapress.com
Recent studies have investigated its potential in other rare malignancies:
Pulmonary Sarcomatoid Carcinoma (PSC): A case report showed that a patient with postoperative recurrent PSC experienced significant clinical benefits with anlotinib treatment, suggesting its potential efficacy in this rare and aggressive lung cancer subtype. frontiersin.org
Well-differentiated/dedifferentiated Liposarcoma (WDLS/DDLS): In a study of patients with unresectable or metastatic WDLS/DDLS, anlotinib demonstrated potential as a treatment option. frontiersin.org
Gastric Cancer: Preclinical studies have shown that anlotinib has a potent inhibitory effect in human xenograft models of gastric cancer, both alone and in combination with chemotherapy. mdpi.com
These findings encourage further investigation of anlotinib in a wider range of rare and under-researched preclinical cancer models to identify new therapeutic opportunities.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action
To gain a comprehensive understanding of anlotinib's mechanism of action, researchers are integrating multi-omics data, including transcriptomics, proteomics, phosphoproteomics, and metabolomics. frontiersin.orgnih.gov This systems-level approach provides a holistic view of the molecular changes induced by the drug.
A multi-omics study in pancreatic cancer cells revealed that anlotinib has a significant inhibitory effect on the ribosome and regulates the cell cycle, RNA metabolism, and lysosome function. frontiersin.orgnih.gov Another study integrating transcriptomics and proteomics found that anlotinib treatment modulated metabolic pathways such as taurine (B1682933) and hypotaurine (B1206854) metabolism, steroid synthesis, the pentose (B10789219) phosphate (B84403) pathway, and lipid biosynthesis. asco.org These alterations in metabolic profiles can impact tumor initiation and progression. asco.org
By combining these different "omics" datasets, researchers can construct a more complete picture of how anlotinib works. This integrated approach can help identify novel biomarkers to predict treatment response and uncover new therapeutic targets, ultimately leading to more personalized and effective cancer therapies. frontiersin.orgpatsnap.com
Q & A
Q. What is the established mechanism of action of Anlotinib dihydrochloride, and how should this guide preclinical experimental design?
this compound is a multi-target tyrosine kinase inhibitor (TKI) that primarily inhibits VEGFR2/3, FGFR1-4, PDGFR-α/β, and c-Kit. For preclinical studies, researchers should select cell lines or animal models with dysregulated angiogenesis or overexpression of these kinase targets. Experimental endpoints should include phosphorylation assays (e.g., Western blotting) to confirm target inhibition and functional assays like tube formation (in vitro) or tumor vascularization (in vivo). Controls should include untreated groups and comparator TKIs to validate specificity .
Q. What pharmacokinetic (PK) parameters are critical for designing in vivo studies with this compound?
Key PK parameters include plasma half-life (), maximum concentration (), and area under the curve (AUC). These parameters inform dosing frequency and bioavailability. For example, Anlotinib’s in rodent models (~4–6 hours) suggests twice-daily dosing to maintain therapeutic levels. Researchers should perform serial blood sampling and HPLC-MS/MS analysis to quantify drug exposure .
Q. What standardized protocols ensure safe handling and storage of this compound in laboratory settings?
Follow OSHA-compliant guidelines: use personal protective equipment (PPE) including nitrile gloves and lab coats. Store lyophilized powder at -20°C in airtight containers, protected from light. For solution preparation, use sterile PBS (pH 7.4) and validate stability via UV-Vis spectroscopy. Document deviations from SOPs and obtain PI approval for protocol modifications .
How should researchers formulate focused research questions for Anlotinib’s efficacy in specific cancers?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound inhibit FGFR1-driven tumor growth in triple-negative breast cancer (TNBC) xenografts compared to standard chemotherapy?” Align hypotheses with clinical trial data (e.g., phase II trials in NSCLC and sarcoma) and justify novelty through literature gaps .
Advanced Research Questions
Q. What experimental strategies can address contradictory efficacy data for this compound across cancer subtypes?
Conduct meta-analyses of phase II/III trials to identify confounding variables (e.g., patient stratification, biomarker heterogeneity). Use in vitro panels of cancer cell lines (e.g., NCI-60) to assess differential kinase dependency. Validate findings with orthogonal assays (e.g., RNAi knockdown of target kinases) .
Q. How can researchers design studies to investigate Anlotinib’s synergy with immune checkpoint inhibitors (ICIs)?
Employ combination therapy models in immunocompetent mice, measuring tumor-infiltrating lymphocytes (TILs) via flow cytometry. Use factorial experimental designs to test dose escalation (e.g., Anlotinib + anti-PD-1). Assess additive vs. synergistic effects using Chou-Talalay combination indices .
Q. What methodologies identify predictive biomarkers for this compound response in heterogeneous tumors?
Perform whole-exome sequencing (WES) or RNA-seq on pre-treatment biopsies from clinical trial cohorts. Validate candidate biomarkers (e.g., VEGFR2 amplification) using CRISPR-Cas9 knock-in/out models. Use receiver operating characteristic (ROC) curves to evaluate biomarker specificity/sensitivity .
Q. How can researchers mitigate off-target effects in kinase inhibition assays with this compound?
Utilize kinome-wide profiling (e.g., KinomeScan) to assess selectivity. Include negative controls with kinase-dead mutants and compare results to known selective inhibitors. For in vivo studies, employ conditional knockout models to isolate target-specific effects .
Q. What statistical models are appropriate for analyzing progression-free survival (PFS) in Anlotinib trials?
Use Cox proportional hazards regression to adjust for covariates (e.g., prior therapies, ECOG status). Validate model assumptions via Schoenfeld residuals. For small sample sizes, employ Bayesian hierarchical models to borrow strength across subgroups .
Q. How should researchers optimize dosing schedules to overcome Anlotinib resistance in preclinical models?
Implement adaptive dosing regimens in patient-derived xenografts (PDXs) based on real-time PK/PD monitoring. Test intermittent dosing (e.g., 7 days on/7 days off) to delay resistance. Validate mechanisms (e.g., MET amplification) via single-cell sequencing .
Methodological Guidelines
- Experimental Reproducibility : Document synthesis protocols, purity (>99% by HPLC), and batch-specific COA/SDS in supplementary materials. Reference USP guidelines for analytical validation (e.g., Test Solution preparation in ) .
- Data Contradiction Analysis : Use PRISMA frameworks for systematic reviews and GRADE criteria to assess evidence quality. Engage interdisciplinary experts to evaluate methodological biases (e.g., unblinded studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
